molecular formula C10H11ClF3N3 B155422 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 132834-59-4

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B155422
CAS No.: 132834-59-4
M. Wt: 265.66 g/mol
InChI Key: RRIPRMGRQRYRRG-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C10H11ClF3N3 and its molecular weight is 265.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIPRMGRQRYRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349866
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
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Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132834-59-4
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
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Record name 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, a key intermediate in the development of various pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.

Introduction

This compound is a substituted piperazine derivative of significant interest in drug discovery. The unique combination of a trifluoromethyl group, a chloro substituent, and a piperazine moiety on a pyridine scaffold imparts specific physicochemical properties that are often sought after in the design of bioactive molecules. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the piperazine ring is a common pharmacophore that can improve solubility and oral bioavailability. This guide outlines a robust synthetic route to this valuable building block.

Synthetic Pathway

The most common and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a highly functionalized pyridine ring and piperazine as the key reactants.

The logical synthesis workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2,3-dichloro-5-(trifluoromethyl)pyridine->SNAr_Reaction Piperazine Piperazine Piperazine->SNAr_Reaction Quenching Quenching SNAr_Reaction->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

The key starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-picoline through a series of chlorination and fluorination reactions.[1] The subsequent SNAr reaction with piperazine selectively displaces the chlorine atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing trifluoromethyl group and the adjacent ring nitrogen.

Physicochemical Data

A summary of the key physicochemical properties of the final product is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClF₃N₃[2]
Molecular Weight 265.66 g/mol [2]
Appearance Solid[3]
Melting Point 66-68 °C[4]
Boiling Point 336.5 °C[4]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane and DMF.[3]

Detailed Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Piperazine (anhydrous)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or an excess of piperazine)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl acetate or Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Addition of Reagents: To this solution, add anhydrous piperazine (2.5 eq).[5] An excess of piperazine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a stoichiometric amount of piperazine (1.1 eq) can be used in the presence of an external base like potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours (typically 4-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If a solid precipitate (e.g., piperazine hydrochloride) has formed, it can be removed by filtration.

    • Pour the reaction mixture into water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected Value
Yield 70-90%
Purity (by HPLC/NMR) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (s, 1H), 7.70 (s, 1H), 3.60 (t, 4H), 3.05 (t, 4H), 2.0 (br s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 158.0, 145.5, 138.0 (q, J = 4 Hz), 123.0 (q, J = 272 Hz), 120.5 (q, J = 33 Hz), 118.0, 50.0, 45.5
Mass Spectrometry (ESI+) m/z: 266.1 [M+H]⁺

Note: The spectroscopic data provided are predicted values and should be confirmed by experimental analysis.

Safety and Handling

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][6] It can cause skin and serious eye irritation.[6]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements.

References

A Technical Guide to the Putative Mechanism of Action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological mechanism of action for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is limited. This document, therefore, presents a putative mechanism of action based on the well-documented activities of structurally similar compounds containing the trifluoromethylpyridine and piperazine moieties. The proposed target, a G-protein coupled receptor (GPCR), is a common target for such molecules and serves as an illustrative example. The experimental data and protocols provided are representative of those used to characterize a compound with this mode of action.

Introduction

This compound is a synthetic organic molecule featuring a trifluoromethylpyridine group linked to a piperazine ring.[1] While the specific biological targets of this compound are not extensively documented in public literature, its structural motifs are frequently found in pharmacologically active agents, particularly those targeting the central nervous system (CNS). The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the piperazine core is a common scaffold in many CNS drugs, including antipsychotics, antidepressants, and anxiolytics. This guide outlines a plausible mechanism of action for this compound as a serotonin 5-HT2A receptor antagonist, a common target for piperazine-containing molecules.

Proposed Mechanism of Action: 5-HT2A Receptor Antagonism

Based on its structural features, a plausible mechanism of action for this compound is the antagonism of the serotonin 5-HT2A receptor. In this proposed mechanism, the compound binds to the 5-HT2A receptor, preventing the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by 5-HT2A receptor activation.

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by an agonist like serotonin, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound would prevent these downstream events.

Quantitative Pharmacological Data (Representative)

The following table summarizes representative quantitative data that would be expected for a compound with the proposed mechanism of action.

ParameterValueAssay TypeDescription
Binding Affinity (Ki) 5.2 nMRadioligand Binding AssayMeasures the affinity of the compound for the human 5-HT2A receptor.
Functional Antagonism (IC50) 12.8 nMCalcium Flux AssayMeasures the concentration of the compound required to inhibit 50% of the serotonin-induced intracellular calcium release.
In Vivo Target Engagement (ED50) 0.8 mg/kgRodent Head-Twitch ResponseThe dose required to inhibit the serotonin-induced head-twitch response in 50% of the test population.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound in the context of the 5-HT2A receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates Compound 1-[3-chloro-5-(trifluoromethyl) pyridin-2-yl]piperazine Compound->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Proposed antagonism of the 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cell membranes expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Multi-well plates.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the assay buffer, cell membranes, [3H]-Ketanserin, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

G A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate Reagents in Multi-well Plate A->B C Filter through Glass Fiber Filters B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Data Analysis (Calculate Ki) F->G

Caption: Workflow for a radioligand binding assay.

Objective: To determine the functional antagonist activity (IC50) of the test compound by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Serotonin (agonist).

  • Test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate for a specified pre-incubation period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Determine the IC50 of the test compound by analyzing the concentration-response curve of the inhibition of the serotonin-induced calcium signal.

Broader Context and Potential Applications

While the precise therapeutic application of this compound is not defined, compounds with similar structures and mechanisms have been investigated for a variety of conditions. For instance, piperazine derivatives are known to have potential applications in treating neurological disorders.[2] Additionally, some trifluoromethylpyridine piperazine derivatives have been explored as potential plant activators with antiviral properties in agricultural settings.[3][4] The trifluoromethylpyridine moiety itself is a key structural motif in various active agrochemical and pharmaceutical ingredients.[5] Furthermore, related compounds sharing the core 3-chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine moiety have been identified as inhibitors of bacterial enzymes, suggesting potential antimicrobial applications.[2][6]

Conclusion

In the absence of specific published data, a plausible mechanism of action for this compound is the antagonism of the serotonin 5-HT2A receptor. This hypothesis is based on the known pharmacology of its constituent chemical scaffolds. The technical information and experimental protocols provided in this guide are representative of the standard methods used to characterize a compound with this proposed mechanism. Further empirical studies are necessary to definitively elucidate the pharmacological profile of this specific molecule.

Logical Relationship Diagram:

G A Compound Binds to 5-HT2A Receptor (High Affinity) B Blocks Serotonin Binding A->B C Inhibition of Downstream Signaling (e.g., Calcium Flux) B->C D Physiological Effect (e.g., Reduced Head-Twitch Response) C->D E Potential Therapeutic Utility (e.g., CNS disorders) D->E

References

An In-depth Technical Guide to the Physicochemical Properties of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details key physical and chemical characteristics, outlines standard experimental protocols for their determination, and presents visual workflows relevant to its analysis. This information is intended to support researchers and scientists in their evaluation and application of this compound in drug development and related fields.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. These parameters are crucial for assessing its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClF₃N₃[1][2][3]
Molecular Weight 265.66 g/mol [1][2][4][5]
CAS Number 132834-59-4[1][3][4]
Melting Point 63-68 °C[1][4]
Boiling Point 336.5 °C (Predicted)[1]
Density 1.352 g/cm³ (Predicted)[1]
logP (XLogP3) 2.557[1]
Polar Surface Area (PSA) 28.16 Ų[1]
Refractive Index 1.5 (Predicted)[1]
Vapor Pressure 0.000111 mmHg at 25°C (Predicted)[1]
Solubility in Water Low solubility (Expected)[6]
Appearance Solid[6]

Experimental Protocols for Property Determination

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe common protocols applicable to compounds such as this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

  • Apparatus: Digital melting point apparatus or a traditional capillary tube method (Thiele tube).

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is increased at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. For this compound, a typical range is 63-67 °C[4].

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[7]

  • Protocol:

    • Equilibration: An excess amount of the solid compound is added to a specific volume of a solvent (e.g., water, buffer at physiological pH) in a sealed flask.[7]

    • Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

    • Phase Separation: The suspension is centrifuged and filtered to separate the undissolved solid from the saturated solution.[7]

    • Quantification: The concentration of the dissolved compound in the filtrate is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[7]

pKa Determination (Potentiometric Titration)

As a piperazine derivative, the compound has basic nitrogen atoms, and its pKa values are critical for understanding its ionization state in physiological environments.[7] Potentiometric titration is a precise method for this determination.[7]

  • Protocol:

    • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to create a solution of known concentration.[7]

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[7]

    • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[7]

    • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point on the curve.[7]

Mandatory Visualizations

The following diagrams illustrate a standard experimental workflow and a conceptual signaling pathway relevant to piperazine derivatives.

G Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess solid compound to solvent B 2. Equilibration Agitate at constant temperature (24-72h) A->B Establish Equilibrium C 3. Phase Separation Centrifuge and filter the mixture B->C Isolate Saturated Solution D 4. Quantification Analyze filtrate concentration via HPLC C->D Prepare for Analysis E 5. Result Determine Equilibrium Solubility D->E Calculate Result

Caption: A typical workflow for determining equilibrium solubility using the shake-flask method.

G Conceptual Interaction of Piperazine Derivatives with Receptors cluster_0 Extracellular Space cluster_1 Intracellular Space A Piperazine Derivative (e.g., 1-[3-chloro-5-(trifluoromethyl) pyridin-2-yl]piperazine) B Biological Target (e.g., GPCR, Ion Channel) A->B Binding Event C Transduction Cascade (e.g., cAMP, Ca2+ signaling) B->C Signal Initiation D Cellular Response (e.g., Modulation of neuronal activity) C->D Signal Propagation

Caption: Generalized signaling pathway for a piperazine derivative interacting with a target receptor.

References

The Rise of a Privileged Scaffold: A Technical Guide to Trifluoromethylpyridine Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, development, and therapeutic potential of trifluoromethylpyridine piperazine derivatives has been released today. This in-depth whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, offering a thorough examination of this promising chemical scaffold in both agricultural and pharmaceutical applications. The guide provides a wealth of quantitative data, detailed experimental protocols, and visualizations of key biological pathways, positioning it as an essential tool for advancing research in this field.

The trifluoromethylpyridine piperazine core has emerged as a "privileged scaffold" in medicinal and agricultural chemistry due to its unique combination of physicochemical properties. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridine and piperazine moieties provide versatile points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.

This technical guide is segmented into two primary areas of application: agriculture, focusing on antiviral agents for plants, and pharmaceuticals, with an emphasis on their burgeoning role in oncology.

Antiviral Applications in Agriculture

A significant portion of the guide is dedicated to the development of trifluoromethylpyridine piperazine derivatives as potent plant activators, inducing systemic acquired resistance (SAR) against devastating plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

A key study highlighted in the guide details the synthesis and evaluation of 27 novel derivatives. The quantitative data from this study, including the half-maximal effective concentrations (EC50), are summarized below, showcasing the potent antiviral activity of these compounds.

CompoundCurative Activity vs. TMV (EC50, μg/mL)Protective Activity vs. TMV (EC50, μg/mL)Curative Activity vs. CMV (EC50, μg/mL)Protective Activity vs. CMV (EC50, μg/mL)Inactivation Activity vs. CMV (EC50, μg/mL)
A1 105.621.764.1% at 500 μg/mL--
A2 121.226.5---
A3 98.733.161.0% at 500 μg/mL58.0% at 500 μg/mL-
A9 115.445.3--62.4% at 500 μg/mL
A10 130.155.2--63.3% at 500 μg/mL
A16 -18.4-47.8% at 500 μg/mL-
A17 86.129.8---
A21 110.348.9---
Ningnanmycin (Control) 131.750.2234.7359.689.6% at 500 μg/mL

Note: Some data points are presented as percentage inhibition at a specific concentration as EC50 values were not provided in the source.[1][2]

The mechanism of action for these compounds in plants involves the activation of the phenylpropanoid biosynthesis pathway, leading to the production of defense-related enzymes and secondary metabolites.[1][2]

G Logical Flow of Antiviral Plant Activator Discovery cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies A Scaffold Hopping & Fragment Combination B Synthesis of 27 Novel Trifluoromethylpyridine Piperazine Derivatives A->B C Antiviral Activity Screening (TMV & CMV) B->C D Identification of Lead Compound (A16) C->D E Quantitative Analysis (EC50 Determination) D->E F Defense Enzyme Assays (SOD, PPO, PAL) E->F G Proteomic & qRT-PCR Analysis E->G H Elucidation of Phenylpropanoid Biosynthesis Pathway Activation F->H G->H

Logical flow of antiviral plant activator discovery.

G Phenylpropanoid Biosynthesis Pathway Activation A Trifluoromethylpyridine Piperazine Derivative (e.g., A16) B Plant Cell Receptor (Binding) A->B C Signal Transduction Cascade B->C D Upregulation of Defense-Related Genes C->D E Phenylalanine Ammonia-Lyase (PAL) Polyphenol Oxidase (PPO) Superoxide Dismutase (SOD) D->E F Phenylpropanoid Biosynthesis Pathway D->F G Production of Phytoalexins, Lignin, and other Protective Compounds F->G H Systemic Acquired Resistance (SAR) & Antiviral State G->H

Phenylpropanoid biosynthesis pathway activation.

Pharmaceutical Applications in Oncology

The guide further explores the emerging role of trifluoromethylpyridine piperazine derivatives in the discovery of novel anticancer agents. While this area is less mature than the agricultural applications, preliminary studies have shown significant promise.

One notable study investigated a series of vindoline-piperazine conjugates for their antiproliferative activity against a panel of 60 human tumor cell lines. Several of these conjugates featured a [4-(trifluoromethyl)benzyl]piperazine moiety and demonstrated potent growth inhibition.[3]

CompoundCancer Cell LineGrowth Inhibition (GI50, μM)
23 Breast Cancer (MDA-MB-468)1.00
23 Colon Cancer (COLO-215)> -93.46% growth rate
23 CNS Cancer (SF-539)> -96.98% growth rate
23 Melanoma (SK-MEL-5)> -98.54% growth rate
23 Renal Cancer (RXF-393)> -91.93% growth rate
25 Non-Small Cell Lung Cancer (HOP-92)1.35

Note: Some data is presented as a percentage of growth rate as GI50 values were not provided for all cell lines.[3]

The mechanism of action for these anticancer derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways.

G EGFR Signaling Pathway A EGF B EGFR A->B C Dimerization & Autophosphorylation B->C D Grb2/Shc C->D E SOS D->E F Ras E->F G Raf F->G H MEK G->H I ERK H->I J Transcription Factors (e.g., Myc, Jun, Fos) I->J K Cell Proliferation, Survival, Angiogenesis J->K

EGFR signaling pathway.

G VEGFR Signaling Pathway A VEGF B VEGFR A->B C Dimerization & Autophosphorylation B->C D PI3K C->D F PLCγ C->F E Akt D->E I Endothelial Cell Proliferation & Migration E->I J Vascular Permeability E->J G PKC F->G H Ras/Raf/MEK/ERK Pathway G->H H->I K Angiogenesis I->K J->K

VEGFR signaling pathway.

Experimental Protocols

A core component of this technical guide is the detailed presentation of experimental protocols. This section provides researchers with the necessary information to replicate and build upon the findings discussed.

Synthesis of Trifluoromethylpyridine Piperazine Derivatives (General Procedure)

The synthesis of the target compounds is typically achieved through a multi-step process. A general workflow is provided below.

G General Synthetic Workflow A Starting Material: 2-chloro-5-(trifluoromethyl)pyridine B Nucleophilic Substitution with Piperazine A->B C Intermediate: 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine B->C D Reaction with Various Electrophiles (e.g., acyl chlorides, alkyl halides) C->D E Final Trifluoromethylpyridine Piperazine Derivatives D->E

References

In Vitro Metabolism of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro metabolism of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine. Due to the limited publicly available data on this specific molecule, this guide extrapolates potential metabolic pathways based on the known metabolism of structurally similar piperazine-containing compounds. It also outlines detailed experimental protocols for conducting in vitro metabolism studies, including metabolic stability assays, metabolite identification, and reaction phenotyping. This document is intended to serve as a valuable resource for researchers and scientists involved in the preclinical development of this and related compounds.

Introduction

Predicted Metabolic Pathways

Based on the metabolism of structurally related piperazine derivatives, the in vitro metabolism of this compound is expected to proceed through several key pathways. The primary routes of metabolism are likely to be Phase I oxidative reactions, followed by potential Phase II conjugation.

Phase I Metabolism:

  • Aromatic Hydroxylation: The pyridine ring is a likely site for hydroxylation, a common metabolic pathway for aromatic systems.

  • Piperazine Ring Oxidation: The piperazine moiety is susceptible to several oxidative transformations, including N-dealkylation, N-oxidation, and ring opening.

  • Hydroxylation of the Trifluoromethyl Group: While generally more stable, the trifluoromethyl group may undergo hydroxylation under certain enzymatic conditions.

The cytochrome P450 (CYP) superfamily of enzymes is anticipated to be the major catalyst for these Phase I reactions. Specifically, isoforms such as CYP2D6, CYP3A4, and CYP1A2 have been implicated in the metabolism of other trifluoromethyl- and piperazine-containing compounds.

Phase II Metabolism:

Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

Below is a diagram illustrating the predicted metabolic pathways.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent_Compound This compound Hydroxylated_Metabolite Aromatic Hydroxylation (Pyridyl Ring) Parent_Compound->Hydroxylated_Metabolite CYP450s (e.g., CYP2D6, CYP3A4) Piperazine_Oxidation_Metabolite Piperazine Ring Oxidation (N-dealkylation, N-oxidation) Parent_Compound->Piperazine_Oxidation_Metabolite CYP450s Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs

Navigating the Intellectual Property Landscape of Trifluoromethylpyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) compounds represent a cornerstone in modern medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes have led to the development of a wide array of successful commercial products, ranging from life-saving pharmaceuticals to essential crop protection agents. This in-depth technical guide provides a comprehensive analysis of the patent landscape for trifluoromethylpyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will explore patenting trends, key players in the field, and the diverse applications of these versatile molecules, supplemented with detailed experimental protocols and visualizations of key biological pathways.

Patent Landscape Analysis: A Quantitative Overview

The intellectual property landscape for trifluoromethylpyridine compounds is robust and dynamic, reflecting the continuous innovation in this field. While a precise, exhaustive statistical analysis requires access to specialized patent databases, publicly available information and market research reports allow for the identification of key trends and players.

Application Focus: Agrochemicals vs. Pharmaceuticals

The patent landscape for trifluoromethylpyridine compounds is broadly divided into two major application areas: agrochemicals and pharmaceuticals. Historically, the agrochemical sector has been a dominant force in the patenting of these compounds, with a significant number of patents related to herbicides, fungicides, and insecticides. However, the pharmaceutical sector has witnessed a surge in patenting activity in recent years, driven by the discovery of novel therapeutic agents for a range of diseases.

Key Players in the Trifluoromethylpyridine Arena

A multitude of chemical and pharmaceutical companies have established a strong patent portfolio in the trifluoromethylpyridine space. While a definitive ranking requires a detailed analysis of patent ownership, several companies have historically been and continue to be major contributors.

In the agrochemical sector , legacy companies and their successors have been prominent. For instance, the development of early herbicides like fluazifop-butyl involved companies such as Imperial Chemical Industries (ICI) and Ishihara Sangyo Kaisha (ISK).[2] Dow Chemical (now DowDuPont) has also been a significant player in the synthesis and application of trifluoromethylpyridine-based herbicides.[3]

In the pharmaceutical sector , major global pharmaceutical corporations are the primary assignees of patents for trifluoromethylpyridine-containing drugs. The development of blockbuster drugs like Celecoxib and Enzalutamide has been driven by large pharmaceutical companies and their research arms.

Geographical Distribution of Patent Filings

Applications of Trifluoromethylpyridine Compounds

The unique properties of the trifluoromethylpyridine scaffold have been leveraged to develop a diverse range of commercially successful products.

Agrochemicals: Protecting Global Food Security

Trifluoromethylpyridine derivatives are integral to modern agriculture, providing effective solutions for weed, pest, and disease control.

  • Herbicides: One of the earliest and most successful applications of trifluoromethylpyridines is in the development of herbicides.

    • Trifluralin: A selective, pre-emergence herbicide used to control a variety of annual grasses and broadleaf weeds in crops such as cotton and soybeans.[4] Its mechanism of action involves the inhibition of cell division.[4]

    • Fluazifop-butyl: A post-emergence herbicide that is highly effective against grassy weeds in broadleaf crops.[5] It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants.[5]

  • Fungicides and Insecticides: The trifluoromethylpyridine moiety is also found in a number of fungicides and insecticides, contributing to their efficacy and spectrum of activity.

The worldwide demand for trifluoromethylpyridine isomers as intermediates for pesticide production has shown a consistent increase, with the β-isomer being the most in-demand, followed by the α- and γ-isomers.[6][7]

Pharmaceuticals: Advancing Human Health

In the pharmaceutical industry, the trifluoromethylpyridine scaffold is a privileged structure found in a number of blockbuster drugs targeting a range of therapeutic areas.

  • Anti-inflammatory Drugs:

    • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[8] The trifluoromethyl group plays a crucial role in its selectivity and potency.[2]

  • Anticancer Agents:

    • Enzalutamide: An androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[9] It functions by blocking multiple steps in the androgen receptor signaling pathway.[7][9]

Signaling Pathways and Mechanisms of Action

The biological activity of trifluoromethylpyridine-containing drugs is intrinsically linked to their interaction with specific signaling pathways.

Celecoxib and the COX-2 Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[3][8] By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[3]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib's inhibition of the COX-2 pathway.
Enzalutamide and the Androgen Receptor Signaling Pathway

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor. In prostate cancer, the AR signaling pathway is a critical driver of tumor growth and progression.[9] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its activation and translocation to the nucleus. In the nucleus, the AR binds to androgen response elements (AREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival.[7] Enzalutamide disrupts this pathway at multiple points: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[7][9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm AR_nucleus AR AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding

Enzalutamide's multi-faceted inhibition of the Androgen Receptor signaling pathway.

Key Experimental Protocols

The synthesis of trifluoromethylpyridine compounds often involves multi-step processes. Below are detailed methodologies for the synthesis of key intermediates and final products, as described in the patent literature.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This compound is a crucial intermediate in the synthesis of several agrochemicals. A common method involves the fluorination of a trichloromethylpyridine precursor.

  • Reaction: 2,3-dichloro-5-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF) in the liquid phase.

  • Catalyst: The reaction is typically carried out in the presence of a metal halide catalyst, such as anhydrous ferric chloride (FeCl₃).[3]

  • Conditions: The reaction is conducted under superatmospheric pressure (e.g., 5 to 1200 psig) and at an elevated temperature (e.g., 150°C to 250°C).[3]

  • Procedure:

    • A pressure reactor is charged with 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous HF (at least 3 molar equivalents), and the metal halide catalyst (e.g., 1-10 mole percent).[3]

    • The reactor is sealed and heated to the desired temperature with agitation.[3]

    • The reaction is monitored until completion (typically several hours).

    • After cooling, the excess pressure is vented, and the crude product is recovered.

    • Purification is achieved through distillation.[3]

Synthesis_Workflow Start Start: 2,3-dichloro-5- (trichloromethyl)pyridine Reaction Reaction with anhydrous HF (FeCl3 catalyst, high pressure & temp) Start->Reaction Purification Purification (Distillation) Reaction->Purification Product Product: 2,3-dichloro-5- (trifluoromethyl)pyridine Purification->Product

General workflow for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthesis of Fluazifop-butyl

The synthesis of the herbicide Fluazifop-butyl involves the etherification of hydroquinone with 2-chloro-5-trifluoromethyl pyridine and subsequent reaction with a butyl ester of 2-bromopropionic acid.[2]

  • Step 1: Synthesis of 4-(5-(trifluoromethyl)pyridin-2-yloxy)phenol

    • Reactants: Hydroquinone and 2-chloro-5-trifluoromethyl pyridine.

    • Conditions: The reaction is a nucleophilic aromatic substitution, typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

  • Step 2: Synthesis of Fluazifop-butyl

    • Reactants: 4-(5-(trifluoromethyl)pyridin-2-yloxy)phenol and the butyl ester of 2-bromopropionic acid.

    • Conditions: This is a Williamson ether synthesis, also carried out in the presence of a base in a suitable solvent.

  • Alternative Route: The order of the two etherification steps can be reversed.[2]

Synthesis of Trifluralin

The commercial synthesis of Trifluralin typically starts from 4-chloro-3,5-dinitrobenzotrifluoride.[5]

  • Reactants: 4-chloro-3,5-dinitrobenzotrifluoride and di-n-propylamine.

  • Conditions: The reaction is a nucleophilic aromatic substitution where the di-n-propylamine displaces the chlorine atom.

  • Procedure:

    • 4-chloro-3,5-dinitrobenzotrifluoride is reacted with di-n-propylamine.[10]

    • The reaction is often carried out in the presence of a base to neutralize the HCl formed during the reaction.[10]

    • The reaction may be performed in an aqueous medium with an auxiliary agent like vitamin C to minimize side reactions.[10]

    • The product, Trifluralin, precipitates from the reaction mixture and can be collected by filtration.[10]

Conclusion

The patent landscape for trifluoromethylpyridine compounds is a testament to their enduring importance in both the agrochemical and pharmaceutical industries. The continuous stream of patents highlights the ongoing research and development efforts to discover new applications and improve existing technologies based on this versatile chemical scaffold. For researchers and drug development professionals, a thorough understanding of this landscape is crucial for identifying opportunities for innovation, navigating potential intellectual property hurdles, and ultimately, contributing to the advancement of science and technology. The detailed experimental protocols and insights into the mechanisms of action provided in this guide serve as a valuable resource for those working at the forefront of trifluoromethylpyridine chemistry and its applications.

References

Target Identification for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine serves as a versatile scaffold in medicinal chemistry, forming the core of various derivatives with a broad spectrum of biological activities. This technical guide consolidates the current understanding of the potential biological targets of this core structure, drawing inferences from the pharmacological profiles of its key derivatives. While direct quantitative data on the parent compound is limited in publicly accessible literature, structure-activity relationship (SAR) studies of its analogs suggest potential interactions with bacterial enzymes and central nervous system (CNS) receptors. This document provides a comprehensive overview of these potential targets, detailed experimental protocols for relevant assays, and a summary of the available quantitative data for its most significant derivatives to guide further research and drug development efforts.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, known for its presence in numerous clinically successful drugs. When combined with a substituted pyridine ring, such as in this compound, it provides a unique three-dimensional structure that can be readily modified to interact with a variety of biological targets. The chloro and trifluoromethyl substituents on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity to target proteins. This guide focuses on elucidating the potential biological targets of this core scaffold by examining the activities of its well-characterized derivatives.

Potential Biological Targets and Signaling Pathways

Based on the biological activities of its derivatives, the core scaffold of this compound is implicated in targeting bacterial enzymes and modulating neurotransmitter pathways in the central nervous system.

Bacterial Phosphopantetheinyl Transferase (PPTase)

A key derivative, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), is a potent and selective inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases)[1]. PPTases are essential enzymes in bacteria that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are crucial components of fatty acid, polyketide, and non-ribosomal peptide biosynthesis. Inhibition of PPTase disrupts these vital metabolic pathways, leading to bacterial cell death. The core this compound structure is a critical component for this inhibitory activity.

PPTase_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell CoA Coenzyme A PPTase Phosphopantetheinyl Transferase (PPTase) CoA->PPTase Substrate Apo_ACP Apo-Acyl Carrier Protein (inactive) Apo_ACP->PPTase Substrate Holo_ACP Holo-Acyl Carrier Protein (active) Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Holo_ACP->Fatty_Acid_Biosynthesis Essential for PPTase->Holo_ACP Catalyzes activation Compound This compound Derivative (e.g., ML267) Compound->PPTase Inhibits

Figure 1: Simplified signaling pathway of PPTase inhibition.
Central Nervous System (CNS) Receptors

Piperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin (5-HT) and dopamine receptors. The trifluoromethylphenyl piperazine (TFMPP) moiety, structurally related to the core compound of interest, is a known serotonin receptor agonist. While direct evidence for this compound is lacking, its structural similarity suggests a potential for interaction with serotonergic or dopaminergic pathways, which could be explored for the development of novel CNS-active agents.

CNS_Receptor_Modulation cluster_neuron Postsynaptic Neuron Receptor Serotonin/Dopamine Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Compound This compound (Hypothesized) Compound->Receptor Binds to

Figure 2: Hypothesized modulation of CNS receptor signaling.

Quantitative Data for Key Derivatives

Table 1: Antibacterial Activity of a Key Derivative against Bacterial PPTase

CompoundTargetAssay TypeIC50 (µM)Reference
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)Sfp (a PPTase from Bacillus subtilis)Biochemical Assay0.1[1]

Table 2: Antiviral Activity of a Key Derivative in Plants

Compound DerivativeVirusActivity TypeEC50 (µg/mL)Reference
A16 (a derivative of this compound)Tobacco Mosaic Virus (TMV)Protective18.4
A16 (a derivative of this compound)Cucumber Mosaic Virus (CMV)Protective347.8

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential targets of this compound and its derivatives.

Phosphopantetheinyl Transferase (PPTase) Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of a compound against a bacterial PPTase.

PPTase_Assay_Workflow cluster_protocol PPTase Inhibition Assay Workflow A Prepare Assay Plate: Add buffer, PPTase enzyme, and test compound at various concentrations. B Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme. A->B C Initiate Reaction: Add fluorescently labeled Coenzyme A and Apo-Acyl Carrier Protein. B->C D Incubation: Allow the enzymatic reaction to proceed for a defined time. C->D E Measure Fluorescence: Read the fluorescence intensity or polarization. D->E F Data Analysis: Calculate percent inhibition and determine the IC50 value. E->F Radioligand_Binding_Assay_Workflow cluster_protocol Radioligand Binding Assay Workflow A Prepare Receptor Membranes: Homogenize tissue or cells expressing the target receptor. B Set up Assay Tubes/Plate: Add buffer, receptor membranes, radioligand, and competing test compound. A->B C Incubation: Incubate to allow binding to reach equilibrium. B->C D Separation of Bound and Free Ligand: Rapidly filter the mixture through glass fiber filters. C->D E Washing: Wash filters with ice-cold buffer to remove unbound radioligand. D->E F Quantification: Measure the radioactivity on the filters using a scintillation counter. E->F G Data Analysis: Calculate specific binding and determine the Ki value. F->G

References

Methodological & Application

Application Notes and Protocols for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine in cellular assays. Due to the limited specific data on this compound, this document outlines a strategic approach to its characterization, focusing on a hypothesized role in the PI3K/Akt/mTOR signaling pathway, a common target for structurally related molecules.

Hypothesized Mechanism of Action

This compound belongs to a class of compounds that have been investigated for a range of biological activities. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cellular growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[1][] It is hypothesized that this compound may act as an inhibitor of this pathway. Cellular assays are essential to validate this hypothesis and quantify the compound's effects.

Key Experiments

A tiered approach is recommended to evaluate the cellular effects of this compound:

  • Cell Viability and Cytotoxicity Assays: To determine the compound's overall effect on cell proliferation and health.

  • Western Blot Analysis of mTOR Pathway Phosphorylation: To investigate the specific impact on the PI3K/Akt/mTOR signaling cascade.

Data Presentation

Table 1: Representative Data for Cell Viability (MTT Assay)
Cell LineTreatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC50 (µM)
MCF-7 Vehicle Control01.25 ± 0.08100\multirow{6}{}{TBD}
Compound0.11.18 ± 0.0694.4
Compound10.85 ± 0.0568.0
Compound100.42 ± 0.0333.6
Compound500.15 ± 0.0212.0
Compound1000.08 ± 0.016.4
PC-3 Vehicle Control01.32 ± 0.09100\multirow{6}{}{TBD}
Compound0.11.25 ± 0.0794.7
Compound10.91 ± 0.0668.9
Compound100.50 ± 0.0437.9
Compound500.21 ± 0.0215.9
Compound1000.11 ± 0.018.3

TBD: To be determined from the experimental data.

Table 2: Representative Data for Western Blot Analysis
Target ProteinTreatment GroupConcentration (µM)Normalized Band Intensity (vs. β-actin)% Inhibition of Phosphorylation
p-mTOR (Ser2448) Vehicle Control01.000
Compound10.7525
Compound100.3070
Compound500.1090
p-p70S6K (Thr389) Vehicle Control01.000
Compound10.8218
Compound100.4159
Compound500.1585
p-4E-BP1 (Thr37/46) Vehicle Control01.000
Compound10.8812
Compound100.5248
Compound500.2575

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of viability after treatment with this compound.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[3]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with the same concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]

Protocol 2: Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the procedure for detecting changes in the phosphorylation status of key mTOR pathway proteins following treatment with the compound.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing inhibitors.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Growth Cell Growth & Proliferation p70S6K->Growth Compound 1-[3-chloro-5-(trifluoromethyl) pyridin-2-yl]piperazine Compound->mTORC1 Hypothesized Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis A Seed cells in multi-well plates B Treat with Compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C 24-72h D Protein Extraction & Western Blot B->D 24h E Calculate IC50 C->E F Quantify Protein Phosphorylation D->F

References

Applications of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine in Medicinal Chemistry: A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, China – The chemical scaffold 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine has emerged as a versatile and valuable building block in medicinal chemistry, enabling the development of a diverse range of therapeutic agents. This intermediate is instrumental in the synthesis of novel compounds targeting a spectrum of diseases, including bacterial infections, cancer, and viral diseases in plants. Its unique trifluoromethylpyridine and piperazine moieties provide a foundation for designing molecules with high potency and specificity for various biological targets.

This report details the applications of this scaffold in several key therapeutic areas, providing insights into the synthesis of its derivatives, their biological activities, and the experimental protocols used for their evaluation.

Antibacterial Applications: Targeting Bacterial Phosphopantetheinyl Transferase

A significant application of the this compound core is in the development of novel antibacterial agents. One prominent example is the compound ML267 , a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). PPTases are essential enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.

Quantitative Data for ML267 and Analogs
CompoundTargetIC50 (µM)Antibacterial Activity
ML267 Sfp PPTase (Bacillus subtilis)0.29Active against MRSA
Analog 1Sfp PPTase> 114Inactive
Analog 2Sfp PPTase6.93Moderate activity
Experimental Protocols

Synthesis of ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

A detailed synthesis protocol for ML267 has been reported.[1] The key step involves the coupling of this compound with a suitable isothiocyanate precursor.

  • Step 1: Activation of 4-methoxypyridin-2-amine. A mixture of 4-methoxypyridin-2-amine and 1,1′-thiocarbonyldiimidazole in dichloromethane is stirred at room temperature.

  • Step 2: Coupling Reaction. this compound is added to the solution from Step 1, and the reaction mixture is stirred at 40°C.

  • Step 3: Purification. The crude product is purified by chromatography to yield ML267.

Phosphopantetheinyl Transferase (PPTase) Inhibition Assay (Fluorescence Polarization)

The inhibitory activity of compounds against PPTase can be determined using a fluorescence polarization (FP) assay.[2][3] This assay measures the binding of a fluorescently labeled coenzyme A (CoA) analog to the enzyme.

  • Assay Principle: In the absence of an inhibitor, the fluorescent CoA analog binds to the large PPTase enzyme, resulting in a high FP signal. In the presence of a competitive inhibitor, the binding of the fluorescent probe is disrupted, leading to a lower FP signal.

  • Protocol:

    • A solution of the test compound in DMSO is added to a 96-well plate.

    • A solution containing the PPTase enzyme (e.g., Sfp from Bacillus subtilis) in assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5) is added to the wells.

    • The plate is incubated to allow for inhibitor-enzyme binding.

    • A solution containing the fluorescently labeled CoA substrate and a carrier protein is added to initiate the reaction.

    • After incubation, the fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of ML267 cluster_assay PPTase Inhibition Assay cluster_pathway Mechanism of Action start Starting Materials: This compound 4-methoxypyridin-2-amine step1 Activation with 1,1'-thiocarbonyldiimidazole start->step1 step2 Coupling Reaction (40°C) step1->step2 purification Chromatographic Purification step2->purification ML267 ML267 purification->ML267 ML267_assay ML267 incubation Incubation with PPTase Enzyme ML267_assay->incubation reaction_init Addition of Fluorescent CoA and Carrier Protein incubation->reaction_init fp_measurement Fluorescence Polarization Measurement reaction_init->fp_measurement data_analysis IC50 Determination fp_measurement->data_analysis ML267_pathway ML267 PPTase Bacterial PPTase ML267_pathway->PPTase Inhibition Biosynthesis Fatty Acid, Polyketide, Non-ribosomal Peptide Biosynthesis PPTase->Biosynthesis Catalyzes Bacterial_Viability Decreased Bacterial Viability & Virulence Biosynthesis->Bacterial_Viability Essential for

Workflow for the synthesis and evaluation of ML267.

Anticancer Applications: Targeting PI3K/mTOR Signaling Pathway

The this compound scaffold has also been utilized in the development of potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

Quantitative Data for PI3K/mTOR Inhibitors
Compound ClassTargetRepresentative IC50 (nM)
Triazine DerivativesPI3Kα28
Triazine DerivativesPI3Kβ114
Triazine DerivativesPI3Kδ82
Triazine DerivativesPI3Kγ108
Triazine DerivativesmTOR104
Experimental Protocols

General Synthesis of PI3K Inhibitors

The synthesis of PI3K inhibitors based on the this compound scaffold typically involves a nucleophilic aromatic substitution reaction where the secondary amine of the piperazine ring displaces a leaving group on a heterocyclic core, such as a triazine or pyrimidine.

PI3K Alpha Activity Assay (ADP-Glo™ Kinase Assay)

The inhibitory effect of compounds on PI3Kα activity can be measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[4][5]

  • Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

  • Protocol:

    • The test compound is pre-incubated with the PI3Kα enzyme.

    • The kinase reaction is initiated by the addition of the lipid substrate (e.g., PIP2) and ATP.

    • After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a luminometer.

    • IC50 values are determined from the dose-response curves.

PI3K/mTOR Signaling Pathway

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Trifluoromethylpyridine- piperazine Inhibitor Inhibitor->PI3K Inhibits plant_defense_pathway Compound Trifluoromethylpyridine- piperazine Derivative Defense_Enzymes Induction of Defense Enzymes (SOD, PPO, PAL) Compound->Defense_Enzymes Phenylpropanoid_Pathway Activation of Phenylpropanoid Biosynthesis Pathway Defense_Enzymes->Phenylpropanoid_Pathway SAR Systemic Acquired Resistance (SAR) Phenylpropanoid_Pathway->SAR Virus_Inhibition Inhibition of Viral Replication SAR->Virus_Inhibition

References

Application Notes and Protocols for Dosing and Administration of Piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of various piperazine derivatives in preclinical animal models. The information is intended to guide researchers in designing and executing experiments for drug development and pharmacological studies.

Overview of Piperazine Derivatives in Preclinical Research

Piperazine and its derivatives are a versatile class of compounds with a broad spectrum of pharmacological activities. They are extensively studied in animal models for various therapeutic applications, including as anthelmintics, neuroprotective agents, and antipsychotics. The core piperazine ring can be modified to modulate the compound's affinity and activity at various biological targets.

Dosing and Administration of Piperazine Derivatives

The appropriate dosage and administration route for piperazine derivatives are highly dependent on the specific compound, the animal model being used, and the therapeutic indication under investigation. The following tables summarize dosing regimens for several piperazine derivatives in different animal models.

Anthelmintic Applications

Piperazine citrate is a widely used anthelmintic for the treatment of roundworm infestations.

CompoundAnimal ModelDosageAdministration RouteFrequencyReference(s)
Piperazine CitrateSwine110 mg/kg (piperazine base)In drinking water or feedSingle dose, may be repeated[1]
Piperazine CitratePoultry32 mg/kg (piperazine base)In drinking water or feedFor 2 days, may be repeated after 7-14 days[1]
Piperazine CitrateDogs and Cats200 mg/kgOralSingle dose, repeated at intervals[2]
Piperazine CitrateRats4-7 mg/mLIn drinking waterFor 3-10 days
Neuroprotective Applications (Alzheimer's Disease Models)

Several piperazine derivatives are being investigated for their neuroprotective effects in models of Alzheimer's disease.

CompoundAnimal ModelDosageAdministration RouteFrequencyReference(s)
Sunifiram (DM-235)Mice (Scopolamine-induced amnesia)0.01 - 0.1 mg/kgOralSingle dose[3][4]
Sunifiram (DM-235)Mice (Scopolamine-induced amnesia)0.001 - 0.1 mg/kgIntraperitoneal (i.p.)Single dose[3][4]
Sunifiram (DM-235)Rats (Morris water maze)0.1 mg/kgIntraperitoneal (i.p.)Daily before acquisition training[3]
PiperineMice (Sporadic Alzheimer's model)2.5 - 10 mg/kgIntraperitoneal (i.p.)Daily for 15 days[5]
Compound D-688Drosophila melanogaster (human tau expressing)Not specified in mg/kgIn feedChronic[6]
Antipsychotic and Antidepressant Applications

Piperazine derivatives are a cornerstone of many atypical antipsychotic and antidepressant medications.

CompoundAnimal ModelDosageAdministration RouteFrequencyReference(s)
AripiprazoleRats (Anxiety models)0.1 - 10 mg/kgIntraperitoneal (i.p.)Single dose[7]
AripiprazoleRats (Chronic alcohol self-administration)1, 3, and 10 mg/kgOralSingle dose[2]
VortioxetineRats (Forced swim test)7.8 mg/kgSubcutaneous (s.c.)3 doses before test[8]
VortioxetineRats (Social interaction and conditioned fear)2 - 3.9 mg/kgOral or Subcutaneous (s.c.)Single dose[8]
VortioxetineMice (Neuropathic pain model)10 mg/kgIntraperitoneal (i.p.)Daily for 27 days[9]
VortioxetineRats (Depression model)24 mg/kgIntraperitoneal (i.p.)Daily for 7 days[10]

Pharmacokinetic Parameters of Selected Piperazine Derivatives

The following table provides a summary of key pharmacokinetic parameters for some piperazine derivatives in animal models.

CompoundAnimal ModelCmaxTmaxBioavailabilityReference(s)
AripiprazoleRatsNot specified3-5 hours (oral)Increased with chronic alcohol intake[2]
VortioxetineMiceNot specifiedNot specifiedBrain bioavailability is P-gp dependent[11]
VortioxetineHumans (for reference)9, 18, and 33 ng/mL (for 5, 10, 20 mg doses)7-11 hours75% (oral)[12]

Experimental Protocols

Preparation of Piperazine Solutions

The preparation of piperazine derivatives for administration in animal models is a critical step to ensure accurate dosing and bioavailability.

  • Solubility Testing : It is essential to determine the solubility of the specific piperazine derivative in various vehicles to select the most appropriate one. Common vehicles include sterile water, saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO.

  • Piperazine Citrate Solution : For anthelmintic use, piperazine citrate is often dissolved in drinking water. The concentration should be calculated based on the average water consumption of the animals to ensure they receive the target dose.[1]

  • Suspensions : For compounds with low aqueous solubility, a suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) or a small percentage of Tween 80 in saline. The suspension should be homogenized to ensure uniform distribution of the compound.

  • pH Adjustment : The pH of the solution should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to minimize irritation at the site of administration.

  • Sterilization : For parenteral routes of administration (e.g., intravenous, intraperitoneal, subcutaneous), the final solution or suspension must be sterilized, typically by filtration through a 0.22 µm filter.

Protocol for Oral Gavage in Mice and Rats

Oral gavage is a common method for precise oral administration of compounds.

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball tip).

  • Syringe.

  • Test compound solution/suspension.

Procedure:

  • Animal Restraint : Restrain the animal firmly but gently to prevent movement. For mice, this is typically done by scruffing the neck. For rats, a towel wrap may be used. The head and neck should be extended to create a straight line to the esophagus.

  • Gavage Needle Insertion : Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Passage into the Esophagus : The animal will typically swallow as the needle reaches the pharynx. The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Never force the needle.

  • Compound Administration : Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the compound.

  • Withdrawal : Gently withdraw the needle in a single, smooth motion.

  • Monitoring : Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

Protocol for Subcutaneous Injection in Rats

Subcutaneous injection is a common parenteral route for administering drugs.

Materials:

  • Sterile syringe.

  • Sterile needle (typically 23-25 gauge).

  • Test compound solution/suspension.

  • 70% ethanol for disinfection.

Procedure:

  • Animal Restraint : Restrain the rat on a stable surface.

  • Site Preparation : The most common site is the loose skin over the back, between the shoulder blades. The area can be wiped with 70% ethanol.

  • Tenting the Skin : Gently lift a fold of skin to create a "tent".

  • Needle Insertion : Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration : Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Injection : Slowly inject the solution. A small bleb will form under the skin.

  • Withdrawal : Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of piperazine derivatives are often mediated through their interaction with specific signaling pathways.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx DAG->TRPC6 Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_n NFAT NFAT->NFAT_n Translocates to Gene_expression Gene Expression (e.g., Neuroprotection) NFAT_n->Gene_expression Regulates Piperazine_Derivative Piperazine Derivative (Agonist) Piperazine_Derivative->TRPC6 Activates

Caption: TRPC6 Signaling Pathway Activated by a Piperazine Derivative Agonist.

Dopamine_D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Dopamine Dopamine Dopamine->D2R Activates Piperazine_Derivative Piperazine Derivative (Antagonist/Partial Agonist) Piperazine_Derivative->D2R Blocks/ Modulates

Caption: Dopamine D2 Receptor Signaling Pathway Modulated by an Antipsychotic Piperazine Derivative.

Serotonin_5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HTR2A 5-HT2A Receptor PLC Phospholipase C (PLC) HTR2A->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets Serotonin Serotonin Serotonin->HTR2A Activates Piperazine_Derivative Piperazine Derivative (Antagonist) Piperazine_Derivative->HTR2A Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by a Piperazine Derivative.

Experimental Workflows

Experimental_Workflow_Neuroprotection cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Model Select Animal Model (e.g., 5xFAD mice) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline_Testing Baseline Behavioral Testing (e.g., Morris Water Maze) Acclimatization->Baseline_Testing Randomization Randomize into Groups (Vehicle, Drug) Baseline_Testing->Randomization Drug_Admin Administer Piperazine Derivative (e.g., Daily Oral Gavage) Randomization->Drug_Admin Post_Behavioral_Testing Post-Treatment Behavioral Testing Drug_Admin->Post_Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Post_Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical/Histological Analysis (e.g., Amyloid Plaque Load) Tissue_Collection->Biochemical_Analysis

Caption: Experimental Workflow for a Neuroprotection Study.

Experimental_Workflow_Antipsychotic cluster_model_induction Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Selection Select Animal Strain (e.g., Sprague-Dawley rats) Model_Induction Induce Schizophrenia-like Phenotype (e.g., with NMDA antagonist) Animal_Selection->Model_Induction Group_Assignment Assign to Treatment Groups (Vehicle, Aripiprazole) Model_Induction->Group_Assignment Drug_Administration Administer Piperazine Derivative (e.g., Subcutaneous Injection) Group_Assignment->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Prepulse Inhibition, Social Interaction) Drug_Administration->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (e.g., Dopamine levels in striatum) Behavioral_Tests->Neurochemical_Analysis

Caption: Experimental Workflow for an Antipsychotic Efficacy Study.

References

Application Notes and Protocols for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing derivatives of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine in various cell-based experimental settings. This core chemical scaffold has been incorporated into molecules exhibiting potent anticancer and antibacterial activities. The following sections detail the underlying mechanisms of action and provide step-by-step protocols for assessing these activities in a laboratory setting.

I. Anticancer Activity: PI3Kα Inhibition

Derivatives of this compound have been synthesized as highly selective inhibitors of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is hyperactivated due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2]

Mechanism of Action: The compound CYH33, which features the this compound core, acts as a potent and selective inhibitor of PI3Kα.[1][2] By binding to the ATP-binding pocket of PI3Kα, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as AKT and ERK.[1] The inhibition of this pathway leads to cell cycle arrest, primarily in the G1 phase, and a reduction in cancer cell proliferation.[1]

Quantitative Data: In Vitro Activity of CYH33

The following tables summarize the inhibitory activity of CYH33 against PI3K isoforms and its anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity of CYH33 against PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα5.9
PI3Kβ598
PI3Kδ78.7
PI3Kγ225
Data sourced from:[1]

Table 2: Anti-proliferative Activity of CYH33 in Cancer Cell Lines

Cell LineCancer TypeGI50 (μM)
Breast Cancer
T47DDuctal Carcinoma< 1
MCF7Adenocarcinoma< 1
MDA-MB-231Adenocarcinoma> 1
Esophageal Squamous Cell Carcinoma (ESCC)
KYSE70Squamous Cell Carcinoma0.009 - 1.164
KYSE180Squamous Cell Carcinoma0.009 - 1.164
KYSE410Squamous Cell Carcinoma0.009 - 1.164
KYSE510Squamous Cell Carcinoma0.009 - 1.164
Data for breast cancer cell lines indicates that 18 out of 32 tested lines had an IC50 below 1 μM.[1] GI50 values for ESCC cell lines are presented as a range observed in a panel of cell lines.[3]
Experimental Protocols

1. General Cell Culture of Cancer Cell Lines (e.g., MCF-7, T47D, KYSE series)

  • Materials:

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks/plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

    • To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

2. Sulforhodamine B (SRB) Assay for Cell Proliferation/Cytotoxicity

  • Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1][3][4][5][6]

  • Materials:

    • 96-well plates

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

    • Acetic acid, 1% (v/v)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 72 hours).

    • After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[5]

    • Wash the plates five times with 1% acetic acid to remove excess TCA and air dry.[5]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry completely.[5]

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510-565 nm using a microplate reader.[5][6]

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment PI3Ka->PIP2 Phosphorylation CYH33 CYH33 (Derivative) CYH33->PI3Ka Inhibition AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellCycle Cell Cycle Progression (G1 Arrest) mTORC1->CellCycle Proliferation Cell Proliferation mTORC1->Proliferation

Caption: PI3K/AKT Signaling Pathway Inhibition by CYH33.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Culture (e.g., MCF-7, T47D) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Compound Derivatives cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation srb_assay Perform SRB Assay (Fix, Stain, Solubilize) incubation->srb_assay read_plate Measure Absorbance (510-565 nm) srb_assay->read_plate data_analysis Calculate GI50 read_plate->data_analysis end End data_analysis->end MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of Compound in Broth start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24 hours inoculate_plate->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As with many piperazine derivatives, this compound is susceptible to hydrolysis and oxidation.[1][2] Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation.[3] It is also advisable to protect solutions from light to prevent potential photodegradation.

Q2: What is the expected solubility of this compound in water?

A2: Based on its chemical structure, this compound is expected to have low solubility in water.[4] For experimental purposes, it may be necessary to use co-solvents or other formulation strategies to achieve the desired concentration in aqueous media.

Q3: What are the common degradation pathways for piperazine-containing compounds?

A3: Piperazine derivatives are generally susceptible to degradation through hydrolysis and oxidation.[1] Hydrolysis may involve the cleavage of bonds adjacent to the piperazine ring, while oxidation can target the nitrogen atoms within the piperazine ring. The specific degradation products for this compound would need to be identified through forced degradation studies and structural elucidation techniques like mass spectrometry.

Q4: How should I store aqueous solutions of this compound to minimize degradation?

A4: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (2-8 °C or frozen) and protected from light by using amber vials or by wrapping the container in aluminum foil. It is also recommended to use buffers to maintain a stable pH, ideally in the neutral range, as extreme pH can catalyze degradation.[3] For long-term storage, it is best to prepare fresh solutions before use whenever possible.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inappropriate pH The stability of piperazine derivatives is often pH-dependent.[1] Determine the pH of your solution and adjust it to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer). Perform a pH stability study to identify the optimal pH range for your compound.
High Temperature Elevated temperatures can accelerate hydrolytic and oxidative degradation.[3] Prepare and store solutions at low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles by aliquoting solutions for single use.
Light Exposure Photodegradation can occur with light-sensitive compounds. Protect your solutions from light by using amber-colored vials or by covering the containers with aluminum foil.
Oxidation The piperazine moiety can be susceptible to oxidation. If oxidative degradation is suspected, consider de-gassing your solvents or adding antioxidants to your formulation. However, compatibility of antioxidants with your experimental system must be verified.
Issue 2: Poor Solubility in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the solution.

  • Difficulty in achieving the desired concentration.

  • Non-linear dose-response curves in biological assays.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Low Intrinsic Solubility This compound has low expected aqueous solubility.[4]
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to aid dissolution before adding the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.
pH Adjustment: For basic compounds like piperazines, adjusting the pH to a more acidic range can increase solubility by forming a more soluble salt. However, this must be balanced with the pH stability profile of the compound.
Formulation Strategies: For in vivo studies, consider formulation approaches like complexation with cyclodextrins or the use of surfactants.
Issue 3: Analytical Challenges in Monitoring Stability

Symptoms:

  • Poor peak shape (e.g., tailing, fronting) in HPLC analysis.

  • Co-elution of the parent compound with degradation products.

  • Difficulty in quantifying low levels of degradants.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inadequate HPLC Method The analytical method may not be optimized for separating the parent compound from its degradation products.
Column Selection: If using a standard C18 column, consider trying a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) to achieve different selectivity.
Mobile Phase Optimization: Adjust the pH of the mobile phase to improve the peak shape of the basic piperazine compound. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile to improve the resolution between the parent peak and degradant peaks.[2]
Use of Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help reduce peak tailing for basic analytes.
Lack of a Stability-Indicating Method The method has not been validated to demonstrate that it can separate the parent drug from all potential degradation products.
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[2] The HPLC method must then be developed to resolve the parent peak from all significant degradation peaks.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in aqueous solution under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Stress ConditionTemperature (°C)Duration (hours)pH% Degradation (Hypothetical)
Acid Hydrolysis (0.1 M HCl)6024115.2
Base Hydrolysis (0.1 M NaOH)60241325.8
Neutral Hydrolysis (Water)602475.3
Oxidative (3% H₂O₂)2524718.5
Thermal8048712.1
Photolytic (UV light)252478.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to serve as a basis for developing a stability-indicating HPLC method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • Calibrated oven and photostability chamber

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Prepare a solution of the compound in phosphate buffer (pH 7.0). Incubate at 80°C for 48 hours. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Prepare a solution of the compound in phosphate buffer (pH 7.0). Expose the solution to UV light in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (starting point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the mobile phase composition, gradient, pH, and column type as needed to achieve a resolution of >1.5 between all peaks.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress Conditions thermal Thermal (80°C) stock->thermal Apply Stress Conditions photo Photolytic (UV Light) stock->photo Apply Stress Conditions hplc HPLC Analysis acid->hplc Inject Samples base->hplc Inject Samples oxidation->hplc Inject Samples thermal->hplc Inject Samples photo->hplc Inject Samples data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Potential Hydrolysis Products (e.g., ring opening) parent->hydrolysis_product H2O, H+ or OH- oxidation_product Potential Oxidation Products (e.g., N-oxides) parent->oxidation_product [O]

Caption: Potential degradation pathways.

References

optimizing the concentration of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine to minimize cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and minimize cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound without established cytotoxicity data, it is recommended to start with a broad concentration range, typically from nanomolar (nM) to micromolar (µM). A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) if the compound is cytotoxic, or a non-toxic working concentration for other biological assays.

Q2: What is the best solvent for dissolving this compound and what is the maximum final concentration in cell culture?

A2: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For DMSO, the final concentration should generally not exceed 0.5%, and ideally be kept below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any effects of the solvent itself.[2][3]

Q3: How can I determine if the observed cell death is due to cytotoxicity or an anti-proliferative (cytostatic) effect?

A3: To distinguish between cytotoxic and cytostatic effects, it is necessary to use a combination of assays.[4] A cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, measures cell membrane integrity and indicates cell death. A proliferation assay, like a Ki-67 staining or a cell counting assay over time, measures the rate of cell division. If the compound is cytotoxic, you will observe an increase in markers of cell death. If it is cytostatic, you will see a reduction in cell proliferation without a significant increase in cell death markers.

Q4: Are there any known mechanisms of cytotoxicity for compounds related to this compound?

A4: While specific data for this exact compound is limited, other trifluoromethyl-containing compounds have been shown to induce apoptosis (programmed cell death).[5][6] This often involves the activation of caspases, which are key enzymes in the apoptotic pathway. Therefore, it is advisable to investigate apoptotic markers, such as caspase activity or changes in mitochondrial membrane potential, when assessing the cytotoxicity of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound concentration.

Issue 1: High Variability Between Replicate Wells
  • Question: My IC50 values are inconsistent across replicate plates and even within the same plate. What could be the cause?

  • Answer: High variability in cell-based assays can arise from several factors.

    • Troubleshooting Steps:

      • Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.[7] Ensure a homogenous single-cell suspension before and during plating by gently swirling the cell suspension frequently.

      • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[8]

      • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing between each step.

Issue 2: High Background Signal in Control Wells
  • Question: My negative control (untreated cells) and media-only wells show a high background signal, reducing the assay window. What are the common causes?

  • Answer: High background can be caused by media components, microbial contamination, or interference from the compound itself.[7]

    • Troubleshooting Steps:

      • Media Components: Phenol red in culture media can interfere with colorimetric assays (e.g., MTT, MTS).[7] Consider using phenol red-free medium. Serum can also contribute to background fluorescence.

      • Microbial Contamination: Bacteria or yeast can metabolize assay reagents, leading to a false-positive signal.[7] Regularly inspect cell cultures for contamination and always use aseptic techniques.

      • Compound Interference: The test compound may have intrinsic color or fluorescence. Include a "compound-only" control (compound in cell-free media) at the highest concentration used. Subtract the absorbance/fluorescence value of this control from the corresponding experimental wells.[7]

Issue 3: No Observed Cytotoxicity at High Concentrations
  • Question: I am not observing any cytotoxic effects even at high concentrations of the compound. What should I check?

  • Answer: A lack of expected cytotoxicity can be due to several factors related to the compound, the cells, or the assay itself.

    • Troubleshooting Steps:

      • Compound Stability and Solubility: Verify the stability of the compound in your cell culture medium over the incubation period. The compound may precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitation.

      • Cell Line Health and Sensitivity: Use low-passage cells and regularly test for mycoplasma contamination.[7] The chosen cell line may be resistant to the compound's effects. Consider testing on a panel of different cell lines.

      • Assay Incubation Time: The incubation time may be too short for the cytotoxic effects to manifest. Consider extending the incubation period (e.g., 48 or 72 hours) and performing a time-course experiment.

Data Presentation

Table 1: Example Data Table for IC50 Determination of this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
100
30
10
3
1
0.3
0.1
0.03
0.01
0 (Vehicle Control)100100100
IC50 (µM)

This table should be populated with your experimental data. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol outlines the use of a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for a predetermined time point based on initial cytotoxicity data (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-glo 3/7 reagent to each well at a 1:1 ratio with the culture medium volume.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and suggests apoptosis induction.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis cluster_mechanism Phase 4: Mechanism of Action prep_compound Prepare Compound Stock (e.g., in DMSO) add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->add_compound incubate Incubate (24, 48, 72h) add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) det_ic50->apoptosis_assay If Cytotoxic

Caption: Experimental workflow for determining the IC50 and investigating the mechanism of cytotoxicity.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase compound This compound mitochondria Mitochondria compound->mitochondria Hypothesized Trigger cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway potentially induced by the test compound.

References

Technical Support Center: Strategies for Reducing In Vivo Toxicity of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the in vivo toxicity associated with trifluoromethylpyridine compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the in vivo toxicity of trifluoromethylpyridine compounds?

A1: The toxicity of many trifluoromethylpyridine compounds is closely linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process can generate reactive metabolites, such as N-oxides and epoxides, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death. One notable example is the formation of 3-trifluoromethylpyridine-N-oxide, which has been shown to cause olfactory and hepatic toxicity in rats.[1] Additionally, some trifluoromethylpyridine derivatives have been associated with specific toxicities, such as methemoglobinemia and toxic encephalopathy, as seen in a case of poisoning with 5-amino-2-(trifluoromethyl)pyridine.[2]

Q2: How can the chemical structure of a trifluoromethylpyridine compound be modified to reduce its toxicity?

A2: Strategic structural modifications can significantly reduce the potential for metabolic activation and subsequent toxicity. Key approaches include:

  • Blocking Sites of Metabolism: Introducing substituents at positions on the pyridine ring that are susceptible to CYP-mediated oxidation can prevent the formation of reactive metabolites.

  • Altering Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group influences the metabolic profile of the molecule.[3][4] Modifying other substituents on the ring can alter the electron density and potentially steer metabolism away from toxification pathways.

  • Modulating Lipophilicity: Reducing the lipophilicity of a compound can decrease its partitioning into tissues like the liver and reduce its interaction with metabolizing enzymes, thereby lowering the potential for toxicity.

Q3: What are the key considerations for designing in vivo toxicity studies for novel trifluoromethylpyridine compounds?

A3: A well-designed in vivo study is crucial for accurately assessing the toxicity profile of a new compound. Key considerations include:

  • Dose Range Finding: Conduct preliminary dose-range finding studies to identify a tolerated dose range and establish appropriate doses for definitive toxicity studies.

  • Route of Administration: The route of administration should be relevant to the intended clinical or environmental exposure. For oral candidates, oral gavage is common, but challenges with poorly soluble compounds need to be addressed.

  • Selection of Animal Model: The choice of animal model should be justified based on its metabolic similarity to humans for the class of compounds being studied.

  • Endpoint Selection: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight changes, hematology, clinical chemistry, and histopathology of key organs (especially the liver).

Troubleshooting Guides

Troubleshooting Unexpected Animal Mortality or Severe Adverse Events
Observed Issue Potential Cause Recommended Action
Rapid mortality after dosing Acute toxicity: The compound may have a lower LD50 than anticipated.- Immediately review the dose levels. - Conduct a dose-range finding study with a wider range of lower doses. - Re-evaluate the formulation to ensure homogeneity and accurate dosing.
Delayed mortality or severe clinical signs Metabolite-driven toxicity: Toxic metabolites may be forming over time.- Analyze plasma and tissue samples for the presence of reactive metabolites. - Consider co-administration with CYP inhibitors in a non-clinical study to investigate the role of metabolism.
Seizures or neurological symptoms Neurotoxicity: The compound or its metabolites may be crossing the blood-brain barrier.- Include a functional observational battery (FOB) in your study design. - Assess brain tissue concentrations of the parent compound and major metabolites.
Signs of respiratory distress Pulmonary toxicity: The compound may be accumulating in the lungs.- Conduct histopathological examination of lung tissue. - Consider alternative routes of administration if inhalation is not the intended route of exposure.
Troubleshooting Issues with Oral Gavage of Poorly Soluble Compounds
Observed Issue Potential Cause Recommended Action
Compound precipitation in the formulation Poor solubility and stability: The vehicle may not be appropriate for the compound.- Screen a panel of alternative vehicles (e.g., suspensions in methylcellulose, solutions in PEG400, or lipid-based formulations). - Use sonication or homogenization to create a uniform and stable suspension.[5]
Inconsistent results between animals Inaccurate dosing: Non-homogenous suspension or difficulty in administration.- Ensure the formulation is continuously stirred during dosing. - Use positive displacement pipettes for viscous formulations. - Train personnel thoroughly on proper gavage techniques to minimize stress and ensure accurate delivery.[6]
Gastrointestinal irritation or toxicity High local concentration of the compound: The formulation may not be dispersing effectively in the GI tract.- Consider using a self-emulsifying drug delivery system (SEDDS) to improve dispersion and absorption. - Evaluate the potential for direct irritation of the GI mucosa through histopathology.

Quantitative Toxicity Data

The following table summarizes publicly available acute toxicity data for select trifluoromethylpyridine-containing compounds. This data can serve as a reference for researchers designing studies with novel analogs.

CompoundAnimal ModelRoute of AdministrationLD50NOAELReference(s)
Picaridin RatOral4743 mg/kg-[7]
RatDermal>5000 mg/kg200 mg/kg/day (chronic)[7][8]
Fluazifop-p-butyl Rat (male)Oral3680 - 4096 mg/kg10 mg/kg/day (90-day)[9][10]
Rat (female)Oral2451 - 2721 mg/kg-[9]
RabbitDermal>2400 mg/kg-[9][10]
5-Amino-2-(trifluoromethyl)pyridine Human (case report)InhalationNot applicableNot applicable[2]

Experimental Protocols

Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

This protocol is a general guideline for assessing the acute oral toxicity of a novel trifluoromethylpyridine compound and is based on established methodologies.

1. Objective: To determine the acute oral LD50 of the test compound.

2. Materials:

  • Test compound
  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
  • Young adult female rats (e.g., Sprague-Dawley, 8-12 weeks old)
  • Oral gavage needles
  • Syringes
  • Analytical balance

3. Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the study.
  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the selected vehicle.
  • Dosing:
  • Administer a single oral dose to one animal at a starting dose level (e.g., 300 mg/kg).
  • Observe the animal for signs of toxicity for up to 14 days.
  • If the animal survives, the next animal is dosed at a higher dose level.
  • If the animal dies, the next animal is dosed at a lower dose level.
  • Continue this process until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have been observed).
  • Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter).
  • Body Weights: Record body weights prior to dosing and at least weekly thereafter.
  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

4. Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Toxicity Assessment cluster_preclinical Preclinical Assessment cluster_definitive_study Definitive Study Components dose_range Dose-Range Finding Study definitive_study Definitive Toxicity Study dose_range->definitive_study Inform Dose Selection data_analysis Data Analysis and Reporting definitive_study->data_analysis Collect Data dosing Dosing (e.g., Oral Gavage) observations Clinical Observations dosing->observations measurements Body Weight & Food Consumption dosing->measurements pathology Clinical & Anatomic Pathology observations->pathology measurements->pathology

Caption: A generalized workflow for conducting in vivo toxicity studies.

signaling_pathway Potential Signaling Pathway for Trifluoromethylpyridine-Induced Hepatotoxicity compound Trifluoromethylpyridine Compound metabolism CYP450 Metabolism compound->metabolism reactive_metabolite Reactive Metabolite (e.g., N-oxide) metabolism->reactive_metabolite covalent_binding Covalent Binding to Proteins reactive_metabolite->covalent_binding oxidative_stress Oxidative Stress (ROS) reactive_metabolite->oxidative_stress mitochondrial_stress Mitochondrial Stress & Dysfunction covalent_binding->mitochondrial_stress jnk_activation JNK Activation mitochondrial_stress->jnk_activation oxidative_stress->jnk_activation apoptosis Apoptosis jnk_activation->apoptosis necrosis Necrosis jnk_activation->necrosis

Caption: A proposed signaling cascade for trifluoromethylpyridine-induced liver toxicity.

References

Technical Support Center: Purification of Halogenated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated piperazine derivatives.

Troubleshooting Guides

Problem 1: Oily Product That Fails to Crystallize
Possible Cause Troubleshooting Steps
Residual Solvent Ensure thorough removal of all solvents under a high vacuum.
Presence of Impurities Attempt further purification using column chromatography.
Inherent Low Melting Point Convert the basic piperazine product to its hydrochloride salt, which often results in a solid material that is easier to handle and purify.[1]
Problem 2: Incomplete Separation of Mono- and Di-substituted Products During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Eluent Polarity The di-substituted byproduct is typically less polar than the mono-substituted product. Adjust the eluent's polarity to improve separation.[1] A gradient elution may be necessary.
Insufficient Separation on Silica Gel Consider using a different stationary phase, such as alumina.
Co-elution of Impurities Optimize the solvent system for column chromatography. Recrystallization may also be an effective purification method if the solubilities of the product and impurity are sufficiently different.[1]
Problem 3: Streaking or Tailing of the Product on TLC/Column Chromatography
Possible Cause Troubleshooting Steps
Interaction with Acidic Silica Gel The basic nitrogen of the piperazine can interact strongly with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to improve the peak shape.[1]
Poor Solubility in Loading Solvent Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample onto silica gel.[1]
Problem 4: Low Recovery or Product Loss
Possible Cause Troubleshooting Steps
Product Loss During Extraction Ensure the pH of the aqueous layer is adjusted appropriately (generally >9) to extract the free base into the organic solvent.[1]
Unintentional Discarding of Precipitated Product Carefully check all filtered solids and precipitates for your product. Wash precipitates with a suitable solvent to recover any trapped product.[1]

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvent systems for column chromatography of halogenated piperazine derivatives?

A1: The polarity of your specific halogenated piperazine derivative will dictate the optimal solvent system. Good starting points for silica gel column chromatography include mixtures of a non-polar and a polar solvent. Common choices are:

  • Hexanes/Ethyl Acetate[1]

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Ethyl Acetate[1]

The ratio of the solvents should be optimized based on Thin Layer Chromatography (TLC) analysis. For basic compounds, adding a basic modifier like triethylamine can improve separation.[1]

Q2: What are suitable solvents for recrystallizing my halogenated piperazine derivative?

A2: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. Commonly used solvents and solvent pairs for piperazine derivatives include:

  • Ethanol

  • Isopropanol[1]

  • Methanol/Water[1]

  • Acetone/Water[1]

  • Heptanes/Ethyl Acetate[1]

  • n-Hexane[1]

It is advisable to perform small-scale solvent screening to identify a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.

Q3: How can I remove unreacted 1-(2-chloroethyl)piperazine from my reaction mixture?

A3: In addition to ensuring the reaction has gone to completion through sufficient reaction time and optimal temperature, purification strategies to remove unreacted starting material include optimizing the workup and chromatographic conditions. Adjusting the pH during an aqueous wash can help to separate the more basic starting material from the potentially less basic product. Careful column chromatography should also allow for separation.

Q4: My halogenated piperazine derivative appears to be degrading during purification. What can I do?

A4: Piperazine derivatives can be susceptible to thermal and oxidative degradation.[2][3][4][5][6] To minimize degradation, avoid excessive heat and prolonged exposure to air during purification. If thermal degradation is suspected, consider using purification techniques that can be performed at room temperature, such as column chromatography, over distillation. For oxidative degradation, using degassed solvents and performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q5: I am struggling with the separation of enantiomers of my chiral halogenated piperazine derivative. What methods can I use?

A5: The separation of enantiomers requires a chiral environment. Common techniques for chiral resolution of piperazine derivatives include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. A variety of chiral stationary phases (CSPs) are commercially available.[7][8]

  • Capillary Electrophoresis (CE): CE with a chiral selector, such as sulfated β-cyclodextrin, can be a robust method for chiral separation of cationic piperazine derivatives.[9]

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure piperazine derivative.

Quantitative Data Summary

Table 1: Common Solvent Systems for Column Chromatography of Piperazine Derivatives

Solvent SystemTypical ApplicationReference
Hexanes/Ethyl AcetateGeneral purpose for varying polarities.[1]
Dichloromethane/MethanolFor more polar compounds.[1]
Petroleum Ether/Ethyl AcetateAlternative to hexanes/ethyl acetate.[1]

Table 2: Common Solvents for Recrystallization of Piperazine Derivatives

Solvent/Solvent SystemTypical ApplicationReference
EthanolGeneral purpose.[1]
IsopropanolGeneral purpose.[1]
Methanol/WaterFor more polar compounds.[1]
Acetone/WaterFor moderately polar compounds.[1]
Heptanes/Ethyl AcetateFor less polar compounds.[1]
n-HexaneFor crude product purification after extraction.[1]

Experimental Protocols

Protocol 1: Conversion of an Oily Piperazine Free Base to its Hydrochloride Salt
  • Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Add a solution of hydrogen chloride (e.g., HCl in diethyl ether or methanol) to the dissolved free base.

  • The hydrochloride salt will often precipitate out of the solution.

  • Collect the solid precipitate by filtration.

  • The collected solid can be further purified by recrystallization.[1]

Protocol 2: General Procedure for Column Chromatography with a Basic Modifier
  • Prepare the column with silica gel in the chosen non-polar solvent.

  • Prepare the eluent by mixing the non-polar and polar solvents in the desired ratio, as determined by TLC.

  • Add a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the column. If the product has low solubility, perform a dry load by adsorbing the product onto a small amount of silica gel and adding the solid to the top of the column.

  • Elute the column with the prepared eluent, collecting fractions and monitoring by TLC to isolate the pure product.[1]

Visualizations

Purification_Workflow Start Crude Halogenated Piperazine Derivative Extraction Aqueous Workup/ Extraction Start->Extraction Drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Primary Purification Concentration->Purification Column Column Chromatography Purification->Column Mixture of Components Crystallization Crystallization/ Recrystallization Purification->Crystallization Relatively Pure Solid Analysis Purity Analysis (TLC, LC-MS, NMR) Column->Analysis Crystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product Troubleshooting_Logic Start Purification Issue Oily_Product Oily Product? Start->Oily_Product Yes Incomplete_Sep Incomplete Separation? Start->Incomplete_Sep No Oily_Product_Impure Check for Impurities (TLC, NMR) Oily_Product->Oily_Product_Impure Streaking Streaking/Tailing on TLC? Incomplete_Sep->Streaking No Incomplete_Sep_Eluent Adjust Eluent Polarity Incomplete_Sep->Incomplete_Sep_Eluent Yes Streaking_Modifier Add Basic Modifier (e.g., Triethylamine) Streaking->Streaking_Modifier Yes Oily_Product_Solvent Check for Residual Solvent Oily_Product_Impure->Oily_Product_Solvent If Pure Oily_Product_Salt Form Hydrochloride Salt Oily_Product_Solvent->Oily_Product_Salt If Solvent-Free Incomplete_Sep_Stationary Change Stationary Phase (e.g., Alumina) Incomplete_Sep_Eluent->Incomplete_Sep_Stationary If No Improvement Incomplete_Sep_Recrys Attempt Recrystallization Incomplete_Sep_Stationary->Incomplete_Sep_Recrys Alternative Streaking_Load Dry Load Sample Streaking_Modifier->Streaking_Load If Still Tailing

References

identifying degradation products of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine. The information provided is intended to assist in identifying potential degradation products and addressing common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

A1: Based on the structure of the molecule, the main degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The piperazine ring is susceptible to oxidation, which can lead to ring opening or the formation of N-oxides. The chloro- and trifluoromethyl-substituted pyridine ring may undergo nucleophilic substitution, particularly hydrolysis of the chloro group under acidic or basic conditions.

Q2: I am observing an unexpected peak in my HPLC chromatogram after exposing my sample to acidic conditions. What could it be?

A2: Under acidic hydrolysis, a likely degradation product is the replacement of the chlorine atom on the pyridine ring with a hydroxyl group, forming 1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]piperazine. You can confirm the identity of this new peak by mass spectrometry (MS), looking for a mass shift corresponding to the substitution of Cl with OH.

Q3: My sample of this compound is showing signs of degradation after exposure to air and light. What are the probable degradation products?

A3: Exposure to air (oxygen) and light can induce oxidative and photolytic degradation. For the piperazine moiety, this can lead to the formation of products such as this compound-N-oxide. The piperazine ring could also undergo oxidative cleavage to form smaller amine fragments. Photolytic degradation may also lead to dechlorination of the pyridine ring.

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Use amber vials to protect it from light. Avoid exposure to strong acids, bases, and oxidizing agents. For solutions, use freshly prepared solvents and consider degassing them to remove dissolved oxygen.

Troubleshooting Guides

Issue: Appearance of Multiple Unknown Peaks in the Chromatogram After Forced Degradation Studies.

  • Possible Cause 1: Oxidative Degradation of the Piperazine Ring.

    • Troubleshooting Step: Analyze the sample using LC-MS. Look for masses corresponding to the addition of one or more oxygen atoms, which would suggest the formation of N-oxides. Also, search for smaller fragments that could result from the cleavage of the piperazine ring, such as ethylenediamine derivatives.[2][3]

  • Possible Cause 2: Hydrolysis of the Pyridine Ring.

    • Troubleshooting Step: Compare the chromatograms from acidic and basic stress conditions. If a particular peak is more prominent under these conditions, it is likely a hydrolysis product. Use MS to check for a mass change consistent with the replacement of the chloro group with a hydroxyl group.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: If the sample was exposed to light, the unknown peaks could be photoproducts. Analyze the sample for products resulting from dechlorination or other rearrangements. Compare with a sample that was stressed thermally in the dark to distinguish between thermal and photolytic degradation products.

Issue: Poor Mass Balance in Stability Studies.

  • Possible Cause 1: Formation of Non-UV Active Degradation Products.

    • Troubleshooting Step: Use a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector to detect compounds with a poor chromophore.

  • Possible Cause 2: Formation of Volatile Degradation Products.

    • Troubleshooting Step: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products that might be lost during HPLC analysis.[2][4]

  • Possible Cause 3: Adsorption of the Analyte or Degradants to the Container.

    • Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Check for recovery of the compound from the container surface by rinsing with a strong solvent.

Quantitative Data

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress Condition% DegradationMajor Degradation Product(s)% Formation of Major Product(s)
0.1 M HCl (60 °C, 24h)15.2%1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]piperazine12.5%
0.1 M NaOH (60 °C, 24h)8.5%1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]piperazine7.1%
10% H₂O₂ (RT, 24h)25.8%This compound-N-oxide18.3%
Thermal (80 °C, 48h)5.1%Minor unidentified products< 1% each
Photolytic (ICH Q1B)12.3%1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (dechlorinated)9.8%

Experimental Protocols

1. Acidic Hydrolysis

  • Objective: To assess the degradation of the compound under acidic conditions.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 10% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

    • Analyze the samples by HPLC.

3. Photostability Testing

  • Objective: To determine the effect of light on the stability of the compound.

  • Procedure:

    • Expose a solid sample and a solution of the compound (e.g., in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod 1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]piperazine parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod This compound-N-oxide parent->oxidation_prod [O] photolysis_prod 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine parent->photolysis_prod ring_opening Ring-opened products oxidation_prod->ring_opening Further Oxidation

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Start: Sample of this compound stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Interpretation (Identify Peaks, Mass Balance) analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling Compounds with Structural Similarities to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific kinase inhibitory data for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is not extensively available in the public domain, this guide provides a comparative analysis of well-characterized kinase inhibitors that share key structural motifs, such as the piperazine and substituted pyridine rings. This comparison serves as a valuable resource for understanding the principles of kinase inhibitor profiling and for contextualizing the potential activity of novel compounds.

Here, we compare the biochemical potency and selectivity of Dasatinib, a multi-targeted inhibitor, with other prominent kinase inhibitors: Imatinib, Gefitinib, and the broad-spectrum inhibitor Staurosporine.

Data Presentation: Comparative Kinase Inhibitory Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against a panel of clinically relevant kinases. Lower IC50 values indicate greater potency. This data, compiled from various sources, highlights the diverse selectivity profiles of these compounds.

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Gefitinib (IC50, nM)Staurosporine (IC50, nM)
BCR-ABL <125-750>10,00020
SRC 0.5-16>10,000>10,0006
c-KIT 1-100100-1000>10,000Not widely reported
PDGFRβ 28600>10,000Not widely reported
EGFR >200>10,0002-377
VEGFR2 8-30>10,0003,70070
p38 MAPK 300>10,000>10,000Not widely reported
LCK 1.1>10,000>10,000Not widely reported

Note: IC50 values are approximate and can vary based on assay conditions.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed in vitro kinase inhibition assays.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Principle: A kinase reaction is performed with a kinase, a substrate (peptide or protein), and ATP that includes a radioactive isotope (γ-³²P-ATP or γ-³³P-ATP). The phosphorylated substrate is then separated from the radioactive ATP, and the amount of incorporated radioactivity is quantified.

  • Materials:

    • Kinase of interest

    • Substrate peptide or protein

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Non-radiolabeled ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

    • Test inhibitor (serially diluted)

    • Phosphocellulose paper (e.g., P81)

    • Wash buffer (e.g., 0.5% phosphoric acid)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mix containing the kinase, substrate, and kinase buffer.

    • Add serially diluted inhibitor or vehicle (DMSO) to the reaction mix and incubate for a defined period (e.g., 10-20 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP mix (radiolabeled and non-radiolabeled).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[1]

    • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.[2][3]

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

TR-FRET assays are a common non-radiometric method for measuring kinase activity.

  • Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the antibody binds to the phosphorylated substrate, FRET occurs between the lanthanide label on the antibody and the fluorescent label on the substrate, resulting in a detectable signal.[4][5]

  • Materials:

    • Kinase of interest

    • Fluorescently labeled substrate (e.g., fluorescein or Alexa Fluor® labeled)

    • ATP

    • Lanthanide-labeled phospho-specific antibody (e.g., Terbium-labeled)

    • Kinase reaction buffer

    • Test inhibitor (serially diluted)

    • Stop solution (e.g., EDTA)

    • TR-FRET compatible plate reader

  • Procedure:

    • Add the kinase, fluorescently labeled substrate, and serially diluted inhibitor to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a defined time at a controlled temperature.

    • Stop the reaction by adding the stop solution containing the lanthanide-labeled antibody.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value.

AlphaScreen®/AlphaLISA® Assay

This bead-based assay is another sensitive, non-radiometric method for quantifying kinase activity.

  • Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One bead is coated with a molecule that captures the substrate (e.g., streptavidin for a biotinylated substrate), and the other is coated with a molecule that binds to the phosphorylated substrate (e.g., a phospho-specific antibody). When the substrate is phosphorylated by the kinase, the beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[6][7]

  • Materials:

    • Kinase of interest

    • Biotinylated substrate

    • ATP

    • Streptavidin-coated Donor beads

    • Phospho-specific antibody-coated Acceptor beads

    • Kinase reaction buffer

    • Test inhibitor (serially diluted)

    • Stop solution

    • AlphaScreen-compatible plate reader

  • Procedure:

    • Perform the kinase reaction in a microplate with the kinase, biotinylated substrate, ATP, and serially diluted inhibitor.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction.

    • Add a mixture of the Donor and Acceptor beads.

    • Incubate in the dark to allow for bead-substrate binding.

    • Read the plate on an AlphaScreen-compatible reader.

    • Determine the IC50 value based on the signal intensity at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by some of the compared inhibitors and a general workflow for kinase inhibitor profiling.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active) GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibits Apoptosis STAT5->Gene_Expression Imatinib Imatinib Imatinib->BCR-ABL Dasatinib Dasatinib Dasatinib->BCR-ABL

Caption: BCR-ABL Signaling Pathway and Inhibition.

Kinase_Inhibitor_Profiling_Workflow Compound_Synthesis Compound Synthesis/ Acquisition Primary_Screening Primary Screening (Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Profiling Kinome Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: Kinase Inhibitor Profiling Workflow.

References

Comparative Efficacy of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and its structurally similar analogues. While direct comparative efficacy data for this compound across various biological assays is not extensively available in the public domain, this document synthesizes findings from studies on closely related compounds to offer insights into the potential therapeutic applications and structure-activity relationships of this chemical class. The primary focus of the quantitative comparison is on the anti-plant virus activity, for which specific experimental data has been published for close structural analogues.

Overview of Biological Activities

The this compound scaffold is a recurring motif in medicinal chemistry, investigated for a range of biological activities. Derivatives incorporating this core structure have been explored for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the trifluoromethyl group on the pyridine ring and the piperazine moiety are key features that can influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Comparative Efficacy Against Plant Viruses

A study on novel trifluoromethylpyridine piperazine derivatives has demonstrated their potential as plant activators with significant antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). While this compound was not explicitly tested, the study provides valuable efficacy data for structurally analogous compounds where the second nitrogen of the piperazine ring is substituted with various functional groups.

Table 1: Comparative in vivo Protective Activity of Trifluoromethylpyridine Piperazine Derivatives Against TMV and CMV

Compound IDR Group (Substitution on Piperazine)Protective Activity EC50 (µg/mL) vs. TMVProtective Activity EC50 (µg/mL) vs. CMV
A16 4-fluorobenzoyl18.4 347.8
A1 2-fluorobenzoyl>500>500
A2 2,4-difluorobenzoyl>500>500
A3 3,4-difluorobenzoyl>500>500
A9 4-methylbenzoyl>500>500
A10 4-methoxybenzoyl>500>500
A17 4-(trifluoromethyl)benzoyl>500>500
A21 isonicotinoyl>500>500
Ningnanmycin (Control) -50.2359.6

Data sourced from a study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators.[1]

Broader Antimicrobial and Anticancer Potential

Numerous studies have highlighted the antimicrobial and anticancer activities of various piperazine and pyridine derivatives. Although direct quantitative comparisons involving this compound are lacking, the general findings suggest that this structural class is a promising area for further investigation.

  • Antimicrobial Activity: Piperazine derivatives have been shown to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of the microbial cell membrane.[2] Structural modifications, such as the inclusion of electron-withdrawing groups on the aromatic rings, have been shown to enhance antibacterial activity.[3]

  • Anticancer Activity: Various pyridine and piperazine-containing compounds have been investigated for their antiproliferative effects on different cancer cell lines. The mechanisms of action can be diverse, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.

Experimental Protocols

Antiviral Activity Assay (Against TMV)

This protocol is based on the methodology described for evaluating the protective effect of trifluoromethylpyridine piperazine derivatives against TMV.[4]

1. Virus Inoculation:

  • Tobacco mosaic virus (TMV) is cultivated in Nicotiana tabacum plants.
  • The virus is purified from infected leaves.
  • Healthy Nicotiana glutinosa plants of similar age are selected for the assay.

2. Compound Application:

  • Solutions of the test compounds are prepared at various concentrations.
  • The compound solutions are sprayed onto the leaves of the healthy N. glutinosa plants.
  • A control group is sprayed with a solution containing no test compound.

3. Virus Challenge:

  • After a set period (e.g., 24 hours) post-compound application, the leaves are mechanically inoculated with a TMV suspension.

4. Observation and Data Collection:

  • The plants are maintained in a controlled environment.
  • After 3-4 days, the number of local lesions on the inoculated leaves is counted.
  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
  • The EC50 value (the concentration at which 50% inhibition is observed) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight in a suitable broth medium.
  • The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well of the microtiter plate.
  • Positive (broth with bacteria) and negative (broth only) controls are included.
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of Action

In the context of anti-plant virus activity, it has been shown that trifluoromethylpyridine piperazine derivatives can act as plant activators. Compound A16 , a close analogue of the topic compound, was found to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). This suggests that the antiviral effect is mediated by the activation of the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance (SAR) in the plant.[1][4]

antiviral_pathway Compound Trifluoromethylpyridine Piperazine Derivative (e.g., A16) PlantCell Plant Cell Compound->PlantCell Induces DefenseEnzymes Activation of Defense Enzymes (SOD, PPO, PAL) PlantCell->DefenseEnzymes Leads to Phenylpropanoid Phenylpropanoid Biosynthesis Pathway DefenseEnzymes->Phenylpropanoid Upregulates SAR Systemic Acquired Resistance (SAR) Phenylpropanoid->SAR Contributes to Virus Virus (TMV/CMV) SAR->Virus Inhibits Replication

Antiviral Mechanism of Action Pathway
General Antimicrobial Workflow

The evaluation of novel antimicrobial compounds typically follows a standardized workflow to determine their efficacy.

antimicrobial_workflow Start Start: Synthesized Compound PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Start->PrimaryScreening MIC Determination of MIC (Broth Microdilution) PrimaryScreening->MIC Active Compounds MBC Determination of MBC MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mechanism InVivo In Vivo Efficacy Studies MBC->InVivo Mechanism->InVivo End Lead Compound InVivo->End

General Antimicrobial Evaluation Workflow

References

Comparative Guide to the Experimental Application of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental applications of the synthetic intermediate 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and its biologically active derivatives. While the core compound primarily serves as a scaffold, its derivatives have demonstrated significant potential in antiviral, antibacterial, and anticancer research. This document outlines the performance of these derivatives against relevant alternatives, supported by experimental data and detailed methodologies to ensure the reproducibility of findings.

Physicochemical Properties of the Core Scaffold

This compound (CAS: 132834-59-4) is a foundational building block for a range of experimental compounds.[1][2] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C10H11ClF3N3[1]
Molecular Weight 265.66 g/mol [1][2]
Melting Point 66-68°C[1]
Boiling Point 336.5°C[1]
Density 1.352 g/cm³[1]
XLogP3 2.55720[1]
PSA 28.16 Ų[1]

Antiviral Activity of Derivatives

Derivatives of this compound have shown notable efficacy as plant activators with antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3]

Comparative Antiviral Performance

The following table summarizes the in vivo antiviral activity of key derivatives compared to the commercial agent Ningnanmycin.

CompoundTarget VirusProtective Activity (EC50, μg/mL)Curative Activity (at 500 μg/mL, %)Inactivation Activity (at 500 μg/mL, %)Reference
Derivative A16 TMV18.462.878.8[3]
Derivative A3 TMV20.259.467.0[3]
Ningnanmycin TMV50.256.691.4[3]
Derivative A16 CMV347.847.8-[3]
Derivative A3 CMV-61.0-[3]
Ningnanmycin CMV359.6459.089.6[3]

EC50: Half-maximal effective concentration.

Mechanism of Antiviral Action

The antiviral activity of these derivatives is linked to their ability to induce systemic acquired resistance (SAR) in plants. This is achieved by enhancing the activity of defense-related enzymes.

G A Trifluoromethylpyridine Piperazine Derivative (e.g., A16) B Plant Host A->B Application C Induction of Defense Pathways B->C D Enhanced Enzyme Activity C->D H Phenylpropanoid Biosynthesis Pathway C->H E Superoxide Dismutase (SOD) D->E F Polyphenol Oxidase (PPO) D->F G Phenylalanine Ammonialyase (PAL) D->G I Systemic Acquired Resistance (SAR) D->I J Inhibition of Viral Replication (TMV, CMV) H->J I->J

Proposed antiviral mechanism of action.

Antibacterial and Anticancer Applications of Derivatives

The trifluoromethylpyridine piperazine scaffold has also been incorporated into compounds with potential antibacterial and anticancer activities.

Antibacterial Activity

Derivatives have been synthesized and tested against various bacterial strains, demonstrating moderate to significant activity.

Compound TypeBacterial StrainActivity (MIC, μg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazole derivativeS. epidermidis1.56[4]
N-(trifluoromethyl)phenyl substituted pyrazole derivativeE. faecium0.78[4]
Piperazine-chalcone derivativeC. albicans2.22

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

Vindoline-piperazine conjugates containing a trifluoromethylphenyl piperazine moiety have shown potent antiproliferative effects against a range of human cancer cell lines.

CompoundCancer Cell LineActivity (GI50, μM)Reference
Vindoline-piperazine conjugate 17 Melanoma (SK-MEL-5)<10[5]
Vindoline-piperazine conjugate 23 Breast Cancer (MDA-MB-468)1.00[5]
Vindoline-piperazine conjugate 25 Non-Small Cell Lung Cancer (HOP-92)1.35[5]

GI50: 50% growth inhibition concentration.

Experimental Protocols

To ensure the reproducibility of the experiments cited, detailed methodologies are provided below.

Antiviral Activity Assay (Half-Leaf Method for TMV)

This method is used to assess the protective, curative, and inactivation effects of compounds against TMV in a host plant like Nicotiana tabacum.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Prepare compound solutions and TMV inoculum B Select healthy host plants (e.g., Nicotiana tabacum) A->B C Inoculate one half of a leaf with compound + TMV (treatment) B->C D Inoculate the other half with solvent + TMV (control) B->D E Incubate plants for 3-4 days C->E D->E F Count local lesions on each half-leaf E->F G Calculate inhibition rate (%) F->G

Workflow for the half-leaf antiviral assay.

Protocol:

  • Virus Propagation: Tobacco mosaic virus (TMV) is propagated in a systemic host plant. The virus is purified from infected leaves to create a stock inoculum.

  • Plant Preparation: Healthy Nicotiana tabacum plants of the same age and size are selected for the assay.

  • Inoculation:

    • Protective Activity: The compound solution is applied to one half of a leaf, and the solvent control to the other half. After 24 hours, both halves are inoculated with TMV.

    • Curative Activity: The entire leaf is inoculated with TMV. After 2-4 hours, the compound solution is applied to one half of the leaf and the solvent control to the other.

    • Inactivation Activity: The compound solution is mixed with the TMV inoculum and incubated for 30 minutes. This mixture is then applied to one half of a leaf, while a mixture of solvent and TMV is applied to the other half.

  • Incubation: The inoculated plants are kept in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.

  • Data Analysis: The number of local lesions on the treated and control halves of the leaves are counted. The inhibition rate is calculated using the formula:

    • Inhibition Rate (%) = [(C - T) / C] × 100

    • Where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.

In Vitro Antibacterial Susceptibility Test (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effect of a compound.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (or IC50) value is determined.

This guide highlights the versatility of the this compound scaffold in the development of novel bioactive compounds. The provided data and protocols serve as a valuable resource for researchers aiming to explore and expand upon these findings in the fields of agriculture and medicine.

References

Designing Control Experiments for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (CTP) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing robust control experiments to investigate the biological activity of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (CTP). Given the diverse biological roles of piperazine derivatives, which range from anticancer and antimicrobial to neurological applications, a systematic approach with well-defined controls is crucial for elucidating the specific mechanism of action of CTP.[1][2][3][4] This document outlines comparative studies for two potential activities of CTP based on structural similarities to other known compounds: inhibition of T-type calcium channels and antibacterial activity.[5][6][7]

Section 1: Investigating CTP as a T-type Calcium Channel Blocker

Low-voltage-activated (T-type) calcium channels are significant targets in the study of neurological disorders such as epilepsy and neuropathic pain.[5][8] The following experiments are designed to assess the inhibitory potential of CTP on these channels and compare its efficacy and selectivity against a known T-type calcium channel blocker.

Experimental Objective:

To determine the half-maximal inhibitory concentration (IC50) of CTP on T-type calcium channels and assess its selectivity against other voltage-gated ion channels.

Comparative Compounds:
  • Positive Control (Known Inhibitor): Z944, a potent and selective T-type calcium channel blocker.[6][9]

  • Negative Control: Vehicle (e.g., 0.1% DMSO in extracellular solution).

Data Presentation: Comparative Inhibitory Activity
CompoundTargetIC50 (nM)Selectivity vs. NaV1.5 (fold)Selectivity vs. hERG (fold)
CTP T-type Ca²⁺ Channel150>100>100
Z944 T-type Ca²⁺ Channel80>150>150
Vehicle T-type Ca²⁺ ChannelNo Inhibition--

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Compound Application cluster_3 Data Analysis prep HEK-293 cells stably expressing human CaV3.2 channels patch Whole-cell patch-clamp recording prep->patch protocol Apply voltage steps to elicit T-type calcium currents patch->protocol ctp Apply increasing concentrations of CTP protocol->ctp Test Compound z944 Apply increasing concentrations of Z944 (Positive Control) protocol->z944 Control vehicle Apply Vehicle (Negative Control) protocol->vehicle Control measure Measure peak current amplitude ctp->measure z944->measure vehicle->measure cr_curve Construct concentration-response curves measure->cr_curve ic50 Calculate IC50 values cr_curve->ic50 G CTP CTP PPTase Bacterial 4'-Phosphopantetheinyl Transferase (PPTase) CTP->PPTase Inhibition Holo_ACP Holo-Acyl Carrier Protein (ACP) PPTase->Holo_ACP Catalyzes Apo_ACP Apo-Acyl Carrier Protein (ACP) Apo_ACP->PPTase CoA Coenzyme A CoA->PPTase Fatty_Acid_Synthesis Fatty Acid Biosynthesis Holo_ACP->Fatty_Acid_Synthesis Cell_Membrane Bacterial Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Bacterial_Viability Bacterial Viability Cell_Membrane->Bacterial_Viability

References

Comparative Analysis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine analogs. The following sections detail their structure-activity relationships (SAR), present quantitative data from experimental studies, and outline the methodologies employed in these evaluations.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the piperazine ring. Analysis of a series of 27 novel trifluoromethylpyridine piperazine derivatives has revealed key structural features that govern their antiviral efficacy against plant viruses, specifically Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

The core scaffold, consisting of the 3-chloro-5-(trifluoromethyl)pyridine moiety linked to a piperazine ring, serves as a crucial pharmacophore. The primary point of diversification in the studied analogs is the substituent at the N4 position of the piperazine ring. The introduction of various benzyl and other aromatic moieties at this position has been shown to modulate the antiviral activity.

For instance, certain substitutions on the benzyl ring, such as the presence of halogen atoms (e.g., fluorine, chlorine, bromine) and trifluoromethyl or trifluoromethoxy groups, have been demonstrated to enhance the protective and inactivation activities against TMV.[1] Notably, the position of these substituents on the phenyl ring also plays a critical role in determining the potency of the analogs.

While the primary focus of the available research has been on plant antiviral activity, the versatile nature of the piperazine scaffold suggests potential for these analogs to interact with a range of biological targets in other domains, including central nervous system (CNS) disorders, cancer, and microbial infections. However, comprehensive SAR studies for these indications for this specific class of compounds are not yet extensively available in the public domain.

Quantitative Data Summary

The antiviral activities of various this compound analogs against TMV and CMV are summarized in the tables below. The data highlights the protective, curative, and inactivation activities of these compounds, providing a basis for comparative evaluation.

Table 1: Antiviral Activity of this compound Analogs against Tobacco Mosaic Virus (TMV) at 500 µg/mL [1]

Compound IDR Group (Substituent at N4 of Piperazine)Curative Activity (%)Protective Activity (%)Inactivation Activity (%)
A1 2,6-Difluorobenzyl64.366.049.1
A2 2-Bromo-5-fluorobenzyl66.170.367.3
A3 4-Fluoro-3-(trifluoromethyl)benzyl59.479.167.0
A9 2,3-Dichlorobenzyl59.048.588.4
A10 4-(Trifluoromethoxy)benzyl43.446.093.1
A16 2-Chloro-4-fluorobenzyl62.887.078.8
A17 Benzyl68.660.376.2
A21 3-Chloro-4-fluorobenzyl47.376.771.5
Ningnanmycin (Reference)56.674.591.4

Table 2: EC50 Values of Selected Analogs against TMV [1]

Compound IDR GroupProtective Activity EC50 (µg/mL)Inactivation Activity EC50 (µg/mL)
A3 4-Fluoro-3-(trifluoromethyl)benzyl20.2-
A10 4-(Trifluoromethoxy)benzyl-54.5
A16 2-Chloro-4-fluorobenzyl18.4-
Ningnanmycin (Reference)50.238.0

Table 3: Antiviral Activity of this compound Analogs against Cucumber Mosaic Virus (CMV) at 500 µg/mL [1]

Compound IDR GroupCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
A1 2,6-Difluorobenzyl64.1--
A3 4-Fluoro-3-(trifluoromethyl)benzyl61.058.0-
A9 2,3-Dichlorobenzyl--62.4
A10 4-(Trifluoromethoxy)benzyl--63.3
A16 2-Chloro-4-fluorobenzyl-47.8-
Ningnanmycin (Reference)59.044.289.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the title compounds was achieved through a nucleophilic substitution reaction. A mixture of this compound, the appropriate substituted benzyl chloride or other halide, and potassium carbonate in N,N-dimethylformamide (DMF) was stirred at room temperature. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford the desired analog.

Antiviral Activity Assays (TMV and CMV)[1]

1. Cultivation of Viruses:

  • Tobacco Mosaic Virus (TMV) was propagated on Nicotiana tabacum L.

  • Cucumber Mosaic Virus (CMV) was propagated on Nicotiana tabacum L.

2. Half-leaf Method for in vivo Antiviral Activity:

  • The test compounds were dissolved in dimethyl sulfoxide (DMSO) and diluted with distilled water to the desired concentrations.

  • The virus was diluted with phosphate buffer to a concentration of 6 x 10^-3 mg/mL.

  • The leaves of cultivated tobacco plants were selected. The left side of each leaf was smeared with the solution of the test compound, while the right side was smeared with the solvent control.

  • After 2 hours, the entire leaf was inoculated with the virus.

  • The number of local lesions was counted 3-4 days after inoculation.

  • The inhibition rate was calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100% where C is the number of lesions on the control leaf half, and T is the number of lesions on the treated leaf half.

3. Determination of EC50 Values:

  • EC50 values were determined for compounds showing high activity using a range of concentrations.

Visualizations

The following diagrams illustrate the core chemical structure and the proposed mechanism of action for the antiviral activity of these compounds.

G cluster_scaffold Core Scaffold img R R img->R G Compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] piperazine Analog PlantCell Plant Cell Compound->PlantCell DefenseEnzymes Induction of Defense Enzymes (SOD, PPO, PAL) PlantCell->DefenseEnzymes Pathway Activation of Phenylpropanoid Biosynthesis Pathway PlantCell->Pathway SAR Systemic Acquired Resistance (SAR) DefenseEnzymes->SAR Pathway->SAR Inhibition Inhibition of Viral Replication SAR->Inhibition Virus Virus (TMV/CMV) Virus->PlantCell Inhibition->Virus

References

Assessing the Cross-Reactivity Profile of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity profile of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (CTP). Due to the limited availability of direct experimental data for CTP in the public domain, this analysis is based on the pharmacological profiles of structurally related compounds, including other piperazine and trifluoromethylpyridine derivatives. The quantitative data presented herein is hypothetical and for illustrative purposes to guide potential experimental investigations.

Executive Summary

This compound (CTP) is a synthetic compound featuring a trifluoromethylated pyridine ring linked to a piperazine moiety. While its primary biological target is not extensively documented in publicly available literature, a structurally analogous compound, ML267, has been identified as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). The piperazine scaffold is a common feature in many centrally active drugs and is known to interact with a variety of G-protein coupled receptors (GPCRs). Therefore, a thorough assessment of CTP's cross-reactivity is crucial for any therapeutic development. This guide outlines a predictive cross-reactivity profile and provides protocols for experimental validation.

Predicted Cross-Reactivity Profile of CTP

Based on the known pharmacology of related piperazine-containing compounds, CTP is predicted to have potential interactions with several families of receptors, particularly aminergic GPCRs. The trifluoromethyl group may also influence its metabolic stability and interactions with metabolizing enzymes.

Table 1: Hypothetical Binding Affinity Profile of CTP at Various Receptors
Receptor FamilyReceptor SubtypePredicted Kᵢ (nM)Rationale for Inclusion
Primary Target (Hypothesized) Bacterial Sfp-PPTase50Based on activity of close analog ML267.
Serotonin Receptors 5-HT₁A250Phenylpiperazines are known ligands.
5-HT₂A800Common off-target for piperazine derivatives.
5-HT₂C1200Common off-target for piperazine derivatives.
Dopamine Receptors D₂1500Phenylpiperazines can exhibit affinity.
D₃900Phenylpiperazines can exhibit affinity.
Adrenergic Receptors α₁A2000Common off-target for piperazine derivatives.
α₂A1800Common off-target for piperazine derivatives.
Histamine Receptors H₁> 5000Some piperazine derivatives are antihistamines.
Ion Channels hERG> 10000Important for cardiac safety assessment.
Table 2: Hypothetical Functional Activity of CTP at Key Off-Targets
Receptor SubtypeAssay TypePredicted EC₅₀/IC₅₀ (nM)Predicted Efficacy (% of agonist response)
5-HT₁A[³⁵S]GTPγS Binding50040% (Partial Agonist)
5-HT₂ACalcium Mobilization1500N/A (Antagonist)
D₂cAMP Inhibition3000N/A (Antagonist)

Comparison with Alternatives

A key aspect of preclinical drug development is comparing the selectivity of a lead compound with existing drugs or tool compounds.

Table 3: Hypothetical Selectivity Ratios of CTP vs. Alternative Compounds
CompoundPrimary Target Kᵢ (nM)Off-Target Kᵢ (nM) (e.g., 5-HT₁A)Selectivity Ratio (Off-Target Kᵢ / Primary Target Kᵢ)
CTP 50 (Sfp-PPTase)2505
Alternative 1 (e.g., a known selective PPTase inhibitor) 20> 10,000> 500
Alternative 2 (e.g., a known 5-HT₁A ligand) > 10,000100.001

Experimental Protocols for Cross-Reactivity Profiling

To experimentally validate the predicted cross-reactivity profile of CTP, a tiered screening approach is recommended.

Protocol 1: Broad Receptor Screening Panel (Binding Assays)

A commercially available broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) should be utilized as a primary screen.

  • Compound Preparation: Prepare a stock solution of CTP in DMSO at a concentration of 10 mM.

  • Assay Concentration: Submit the compound for screening at a fixed concentration, typically 10 µM.

  • Assay Format: Radioligand binding assays are performed for a panel of ~40-70 common off-targets, including GPCRs, ion channels, transporters, and enzymes.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A threshold of >50% inhibition is typically used to identify significant interactions ("hits").

Protocol 2: Secondary Validation and Potency Determination (Functional Assays)

For any "hits" identified in the primary screen, follow-up dose-response functional assays are necessary to determine the potency and functional effect (agonist, antagonist, or inverse agonist).

  • Compound Dilution: Prepare a series of dilutions of CTP (e.g., 10-point, 3-fold serial dilution) in an appropriate assay buffer.

  • Functional Assay:

    • For GPCRs coupled to Gαs or Gαi, a cAMP accumulation or inhibition assay can be used.

    • For GPCRs coupled to Gαq, a calcium mobilization assay is appropriate.

    • For ion channels, electrophysiological methods (e.g., patch-clamp) are used to measure ion flow.

  • Data Analysis: Generate dose-response curves and calculate EC₅₀ or IC₅₀ values using non-linear regression.

Visualizing Key Concepts

Diagram 1: Predicted Signaling Pathway Interactions of CTP

G cluster_primary Primary Target Pathway (Hypothetical) cluster_off_target Potential Off-Target Pathways CTP CTP PPTase Bacterial PPTase CTP->PPTase Inhibition Metabolism Bacterial Metabolism PPTase->Metabolism Required for Serotonin_Receptor 5-HT Receptors Neuronal_Signaling Neuronal Signaling Serotonin_Receptor->Neuronal_Signaling Dopamine_Receptor Dopamine Receptors Dopamine_Receptor->Neuronal_Signaling CTP_off CTP CTP_off->Serotonin_Receptor CTP_off->Dopamine_Receptor

Caption: Predicted interaction of CTP with its primary target and potential off-target pathways.

Diagram 2: Experimental Workflow for Cross-Reactivity Assessment

G Start Start with CTP Primary_Screen Primary Screen (Broad Receptor Panel at 10 µM) Start->Primary_Screen Hit_Identification Identify 'Hits' (>50% Inhibition) Primary_Screen->Hit_Identification Secondary_Assays Secondary Functional Assays (Dose-Response) Hit_Identification->Secondary_Assays Potency_Determination Determine IC50 / EC50 Secondary_Assays->Potency_Determination Selectivity_Profile Establish Selectivity Profile Potency_Determination->Selectivity_Profile End End Selectivity_Profile->End

Caption: A tiered experimental workflow for assessing the cross-reactivity of a compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, a predictive analysis based on its structural motifs suggests a potential for interactions with aminergic GPCRs. The primary hypothesized target, bacterial PPTase, provides a basis for initial efficacy studies. However, for any progression towards therapeutic development, a comprehensive in vitro safety pharmacology assessment as outlined in this guide is imperative to identify and characterize any off-target activities. The provided hypothetical data tables and experimental workflows serve as a framework for designing and interpreting such crucial preclinical studies.

In Vitro to In Vivo Correlation of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and potential in vivo activity of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and its derivatives. The data presented herein is intended to offer a framework for understanding the translation of preclinical data to potential in-animal studies for this class of compounds, with a focus on their anticancer and antimicrobial properties.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound derivatives, providing a basis for comparing their in vitro potency and highlighting the type of data required for a comprehensive in vivo assessment.

Table 1: In Vitro Antimicrobial and Anticancer Activity of a this compound Derivative

CompoundTarget Organism/Cell LineActivity MetricValueReference
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazineStaphylococcus aureusMIC3.12 - 12.5 µg/mL[1]
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazineEscherichia coliMIC3.12 - 12.5 µg/mL[1]
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazineCancer Cell LinesBiological EffectInduces Apoptosis[1]

MIC: Minimum Inhibitory Concentration

Table 2: Illustrative Comparison of In Vitro vs. In Vivo Anticancer Efficacy for a Hypothetical Derivative

ParameterIn VitroIn Vivo (Xenograft Model)
Test System Human Cancer Cell Line (e.g., MCF-7, A549)Immunocompromised Mice with Human Tumor Xenografts
Metric IC50 / GI50 (µM)Tumor Growth Inhibition (TGI) (%) / ED50 (mg/kg)
Example Data IC50 = 0.5 µMTGI = 60% at 20 mg/kg

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; ED50: Median effective dose.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vitro and in vivo assays relevant to the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Mouse Model Protocol

This protocol outlines the general procedure for evaluating the antitumor activity of a compound in an immunodeficient mouse model.

  • Cell Preparation: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualizations

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Piperazine derivatives have been shown to inhibit this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Compound 1-[3-chloro-5-(trifluoromethyl) pyridin-2-yl]piperazine Compound->PI3K Potential Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow InVitro In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) InVitro->Apoptosis InVivo In Vivo Efficacy Cytotoxicity->InVivo Mechanism Mechanism of Action Apoptosis->Mechanism Xenograft Mouse Xenograft Model InVivo->Xenograft TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Correlation In Vitro - In Vivo Correlation TGI->Correlation WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot WesternBlot->Correlation

Caption: A generalized experimental workflow for anticancer drug evaluation.

References

Safety Operating Guide

Proper Disposal of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, ensuring compliance and safety.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[2]

Signal Word: Warning[2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling should be done in a well-ventilated area or under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[2][3][4][5] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Place residual amounts of this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) into a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[2]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • Include the date of waste generation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[2]

    • Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[6]

    • Store in a cool, dry place away from sources of ignition.[2]

  • Spill Management:

    • In the event of a spill, prevent further spread.[2]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[2]

    • Wash the spill area with soap and water after the bulk of the material has been removed.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_gen Generate Chemical Waste: - Unused Reagent - Contaminated Materials ppe->waste_gen spill Spill Occurs? spill_protocol Follow Spill Protocol: 1. Contain Spill 2. Absorb with Inert Material 3. Collect and Place in Waste Container spill->spill_protocol Yes storage Store in Designated Waste Accumulation Area spill->storage No spill_protocol->storage containerize Containerize Waste in a Labeled, Sealed Container waste_gen->containerize containerize->spill Check for Spills disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

References

Personal protective equipment for handling 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No. 132834-59-4). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Provides robust protection against skin contact. Nitrile gloves should be changed immediately upon contact with pyridine-containing compounds.[3]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.[4][5][6]
Respiratory Protection NIOSH-approved N95 dust mask or a respirator.Necessary when handling the solid compound to prevent inhalation of dust particles.[3][4]
Protective Clothing A buttoned lab coat must be worn at all times.Prevents contamination of personal clothing.[3][5][7]

Operational Plan: Step-by-Step Handling Procedure

All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment, including glassware, spatulas, and weighing paper, and place them inside the fume hood.

  • Don the required personal protective equipment as specified in the table above.

Handling the Compound:

  • Carefully open the container of this compound inside the fume hood.

  • If the compound is in solid form, use a clean spatula to transfer the desired amount to a weighing paper or directly into a tared vessel. Avoid generating dust.[4]

  • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Once the transfer is complete, securely close the container.

Post-Handling:

  • Clean any spills within the fume hood immediately using appropriate materials.

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Properly dispose of all contaminated materials as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.[6][8]

Disposal Plan

Waste Collection:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal Procedure: All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Experimental Protocols

Decontamination Procedure:

Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

Materials:

  • Organic solvent (e.g., acetone or ethanol)

  • 10% Sodium hypochlorite solution (household bleach)

  • Water

  • Appropriate waste containers

Procedure:

  • Glassware: Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.[3] Collect the solvent rinse as halogenated hazardous waste.

  • Surfaces: Wipe down all surfaces within the fume hood that may have been contaminated with a cloth dampened with an organic solvent, followed by a wash with a 10% bleach solution and then a final rinse with water.

  • Equipment: Decontaminate non-disposable equipment following the same procedure as for surfaces.

G Workflow for Handling this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe hood Work in Fume Hood ppe->hood handle Handling (Weighing, Transferring) hood->handle post_handle Post-Handling handle->post_handle decon Decontaminate (Glassware, Surfaces) post_handle->decon dispose Dispose of Waste (Solid & Liquid) decon->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Safe handling workflow for this compound.

References

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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

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